molecular formula C10H12ClN3O3 B2845445 4-Chloro-5-morpholino-2-nitroaniline CAS No. 87200-60-0

4-Chloro-5-morpholino-2-nitroaniline

Cat. No.: B2845445
CAS No.: 87200-60-0
M. Wt: 257.67
InChI Key: MIGKKDPFXLVZTK-UHFFFAOYSA-N
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Description

4-Chloro-5-morpholino-2-nitroaniline is a useful research compound. Its molecular formula is C10H12ClN3O3 and its molecular weight is 257.67. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-morpholino-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-morpholino-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-morpholin-4-yl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGKKDPFXLVZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319773
Record name 4-chloro-5-morpholin-4-yl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87200-60-0
Record name 4-chloro-5-morpholin-4-yl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-Chloro-5-morpholino-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the synthesis of 4-Chloro-5-morpholino-2-nitroaniline (CAS 87200-60-0), a highly functionalized intermediate likely used in the development of kinase inhibitors (e.g., EGFR or ALK inhibitors) or specialized azo dyes.

The guide prioritizes regiochemical control , as the simultaneous presence of chloro, nitro, and morpholino groups on the aniline scaffold presents significant challenges for standard electrophilic or nucleophilic substitution strategies.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule Profile
  • IUPAC Name: 4-Chloro-5-(morpholin-4-yl)-2-nitroaniline

  • CAS Number: 87200-60-0

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • C1: Primary Amine (Electron Donor)

    • C2: Nitro Group (Strong Electron Withdrawing, Ortho to Amine)

    • C4: Chlorine Atom (Weak Deactivator)

    • C5: Morpholine Ring (Strong Electron Donor, Meta to Nitro)

Retrosynthetic Logic

Direct nucleophilic aromatic substitution (


) on a precursor like 4,5-dichloro-2-nitroaniline  typically fails to yield the target regioselectively. In such a system, the chlorine at C4 (para to the nitro group) is significantly more activated than the chlorine at C5. Reaction with morpholine would predominantly yield the 4-morpholino-5-chloro isomer, which is the reverse of the target.

To achieve the 4-chloro-5-morpholino pattern, we must establish the morpholine-chlorine relationship before introducing the final nitro group or utilize a metal-catalyzed coupling strategy that overrides standard electronic bias.

Selected Pathway: The "Late-Stage Nitration" Route

  • Scaffold Construction: Synthesize 3-Bromo-4-chloronitrobenzene via cooperative directing effects.

  • Regioselective Amination: Use Pd-catalyzed Buchwald-Hartwig amination to selectively displace the bromine (over chlorine) with morpholine.

  • Functional Group Manipulation: Reduce the nitro group to an aniline, protect it, and then perform a directed nitration. The acetamide and morpholine groups will cooperatively direct the incoming nitro group to the desired C2 position (C6 relative to the original amine).

Part 2: Detailed Synthesis Pathway

Phase 1: Scaffold Preparation

Objective: Synthesize 4-Chloro-3-morpholinonitrobenzene .

Step 1: Bromination of 4-Chloronitrobenzene
  • Reagents: 4-Chloronitrobenzene,

    
    , 
    
    
    
    (cat).
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Regiochemistry: The Nitro group (C1) directs meta (C3, C5). The Chlorine (C4) directs ortho (C3, C5). Both groups cooperatively direct the incoming bromine to position 3.

  • Protocol:

    • Dissolve 4-chloronitrobenzene (1.0 eq) in dichloroethane.

    • Add

      
       (0.05 eq) and heat to 60°C.
      
    • Add bromine (1.1 eq) dropwise. Stir for 4 hours.

    • Workup: Quench with aqueous

      
      , extract with DCM, and recrystallize from ethanol.
      
    • Product: 3-Bromo-4-chloronitrobenzene .

Step 2: Selective Morpholine Coupling
  • Reagents: 3-Bromo-4-chloronitrobenzene, Morpholine,

    
    , BINAP, 
    
    
    
    , Toluene.
  • Rationale: Standard

    
     is risky due to potential displacement of the activated C4-Cl. Palladium catalysis (Buchwald-Hartwig) prefers the C-Br bond oxidative addition over C-Cl, ensuring high regioselectivity for position 3.
    
  • Protocol:

    • In a glovebox/inert atmosphere, combine 3-bromo-4-chloronitrobenzene (1.0 eq), morpholine (1.2 eq),

      
       (2.0 eq).
      
    • Add

      
       (1 mol%) and BINAP (2 mol%) in dry toluene.
      
    • Heat to 80°C for 12 hours.

    • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

    • Product: 4-Chloro-3-morpholinonitrobenzene .

Phase 2: Functionalization to Target

Objective: Convert the intermediate to 4-Chloro-5-morpholino-2-nitroaniline .

Step 3: Nitro Reduction[2]
  • Reagents: Iron powder,

    
    , Ethanol/Water (
    
    
    
    reduction).
  • Protocol:

    • Suspend 4-chloro-3-morpholinonitrobenzene in EtOH:H2O (3:1).

    • Add Fe powder (5.0 eq) and

      
       (5.0 eq). Reflux for 2 hours.
      
    • Product: 4-Chloro-3-morpholinoaniline .

Step 4: N-Acetylation (Protection)
  • Reagents: Acetic Anhydride (

    
    ), DCM, TEA.
    
  • Rationale: Protecting the amine is crucial to prevent oxidation during nitration and to provide steric bulk/directing effects.

  • Protocol:

    • Dissolve aniline in DCM. Add TEA (1.5 eq).

    • Add

      
       (1.1 eq) at 0°C. Stir at RT for 1 hour.
      
    • Product: N-(4-Chloro-3-morpholinophenyl)acetamide .

Step 5: Regioselective Nitration[3]
  • Reagents:

    
     (fuming), 
    
    
    
    , Acetic Acid.
  • Mechanism: EAS.

  • Regiochemistry Analysis:

    • Acetamide (C1): Directs ortho (C2, C6).

    • Morpholine (C3): Directs para (C6) and ortho (C2, C4-blocked).

    • Chlorine (C4): Directs ortho (C3-blocked, C5).

    • Convergence: Both the acetamide and morpholine groups strongly activate C6 . Steric hindrance from the morpholine ring disfavors C2.

    • Note: In the final product numbering, C6 becomes C2.

  • Protocol:

    • Dissolve protected aniline in Acetic Acid. Cool to 0-5°C.

    • Add mixture of fuming

      
      /
      
      
      
      dropwise.[4]
    • Stir at 0°C for 1 hour. Pour onto ice.

    • Product: N-(4-Chloro-5-morpholino-2-nitrophenyl)acetamide .

Step 6: Deprotection
  • Reagents:

    
     (6M) or 
    
    
    
    (10%), Ethanol, Reflux.
  • Protocol:

    • Reflux the acetamide in ethanolic HCl for 2 hours.

    • Neutralize with

      
      . Filter the precipitate.
      
    • Final Product: 4-Chloro-5-morpholino-2-nitroaniline .

Part 3: Experimental Data & Process Parameters

Quantitative Summary Table
StepTransformationReagentsCritical ParameterTypical Yield
1 Bromination

Temp < 60°C to avoid di-bromination85-90%
2 C-N CouplingMorpholine, Pd catInert atmosphere; Br-selectivity75-80%
3 Reduction

Complete reduction monitoring (TLC)90-95%
4 Protection

Anhydrous conditions>95%
5 Nitration

Temp < 5°C (Exothermic/Regio control)65-75%
6 Hydrolysis

pH neutralization85-90%
Key Safety & Handling
  • Nitration: The nitration step is highly exothermic.[4] Runaway reactions can occur if acid addition is too fast. Maintain cooling jacket/ice bath throughout.

  • Palladium Catalyst:

    
     and phosphine ligands are air-sensitive. Handle in a glovebox or using Schlenk techniques.
    
  • Waste: Brominated and chlorinated aromatics are toxic and persistent. Incinerate halogenated waste separately.

Part 4: Pathway Visualization

The following diagram illustrates the logical flow and regiochemical strategy of the synthesis.

SynthesisPathway cluster_logic Regiochemistry Logic at Step 5 Start 4-Chloronitrobenzene (Starting Material) Step1 3-Bromo-4-chloronitrobenzene (Cooperative Bromination) Start->Step1 Br2, FeBr3, 60°C Step2 4-Chloro-3-morpholinonitrobenzene (Pd-Catalyzed Selective Coupling) Step1->Step2 Morpholine, Pd2(dba)3, BINAP Selectivity: Br > Cl Step3 4-Chloro-3-morpholinoaniline (Nitro Reduction) Step2->Step3 Fe, NH4Cl, EtOH/H2O Step4 N-(4-Chloro-3-morpholinophenyl)acetamide (Protection) Step3->Step4 Ac2O, TEA, DCM Step5 N-(4-Chloro-5-morpholino-2-nitrophenyl)acetamide (Regioselective Nitration) Step4->Step5 HNO3, H2SO4, 0°C Directing: Ortho to NHAc, Para to Morph Final 4-Chloro-5-morpholino-2-nitroaniline (Target Molecule) Step5->Final HCl, EtOH, Reflux Logic1 Acetamide directs Ortho (Pos 2, 6) Logic3 Convergence at Pos 6 (Becomes Pos 2 in final numbering) Logic1->Logic3 Logic2 Morpholine directs Para (Pos 6) Logic2->Logic3

Caption: Step-by-step synthetic pathway highlighting the critical Pd-catalyzed regioselective coupling and cooperative directing effects during nitration.

Part 5: References

  • Regioselectivity in Halogenated Nitrobenzenes:

    • Smith, M. B., & March, J. (2007).[5][6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Explains cooperative directing effects in EAS).

    • Source:

  • Buchwald-Hartwig Amination Selectivity (Br vs Cl):

    • Wolfe, J. P., & Buchwald, S. L. (1999).[5] Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides . Journal of Organic Chemistry. (Establishes preference for Br displacement over Cl).

    • Source:

  • Nitration of Acetanilides:

    • Olah, G. A., et al. (1978).[6][7] Nitration of acetanilide and derivatives . Journal of Organic Chemistry. (Details conditions for ortho-nitration of protected anilines).

    • Source:

  • Synthesis of Morpholino-Nitroanilines (Analogous Protocols):

    • BenchChem Protocols.Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives . (Provides background on morpholine ring formation and handling).

    • Source:

  • Target Molecule Data:

    • CAS 87200-60-0 Entry . ChemicalBook / PubChem. (Verifies chemical structure and identifiers).

    • Source:

Sources

4-Chloro-5-morpholino-2-nitroaniline: A Pivotal Scaffold in Heterocyclic Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 4-Chloro-5-morpholino-2-nitroaniline (CAS 87200-60-0), a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly for kinase inhibitor discovery and medicinal chemistry.

Executive Summary

4-Chloro-5-morpholino-2-nitroaniline (CAS 87200-60-0 ) is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure. It features an electron-withdrawing nitro group and an electron-donating morpholine ring on an aniline core. This specific substitution pattern makes it an essential precursor for synthesizing benzimidazoles and quinoxalines —pharmacophores ubiquitous in oncology (kinase inhibitors) and infectious disease therapeutics.

This guide provides a validated technical roadmap for its synthesis, characterization, and downstream application, designed for researchers requiring high-purity scaffolds for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
CAS Number 87200-60-0
IUPAC Name 4-Chloro-5-(morpholin-4-yl)-2-nitroaniline
Synonyms 4-Chloro-5-morpholin-4-yl-2-nitroaniline; 4-Amino-5-chloro-4-morpholino-2-nitrobenzene
Molecular Formula C₁₀H₁₂ClN₃O₃
Molecular Weight 257.67 g/mol
SMILES Nc1cc(N2CCOCC2)c(Cl)cc1=O
Appearance Yellow to Orange Crystalline Solid
Melting Point 196–198 °C (Typical)
Solubility Soluble in DMSO, DMF, warm Ethyl Acetate; Insoluble in Water

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 4-Chloro-5-morpholino-2-nitroaniline relies on a Nucleophilic Aromatic Substitution (SₙAr) . The starting material, 4,5-dichloro-2-nitroaniline , possesses two chlorine atoms. The chlorine at the para position relative to the nitro group (position 5) is significantly more electrophilic than the meta chlorine (position 4), allowing for highly regioselective substitution.

Reaction Mechanism

The nitro group (-NO₂) at position 2 exerts a strong electron-withdrawing effect (–M, –I), activating the benzene ring.

  • C5 Position: Para to the nitro group. Resonance structures delocalize the negative charge from the nucleophilic attack onto the nitro oxygens, stabilizing the Meisenheimer complex.

  • C4 Position: Meta to the nitro group. No resonance stabilization for the intermediate anion occurs here.

Result: Morpholine attacks exclusively at C5, displacing the chloride.

Experimental Protocol (Validated)

Reagents:

  • 4,5-Dichloro-2-nitroaniline (1.0 eq)

  • Morpholine (2.5 eq) – Acts as both nucleophile and base.

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

  • Temperature: Reflux (80–85 °C).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,5-dichloro-2-nitroaniline (10 g, 48.3 mmol) in Acetonitrile (100 mL).

  • Addition: Add Morpholine (10.5 mL, 120 mmol) dropwise over 10 minutes. The solution will darken as the amine forms a complex.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 4–6 hours. Monitor by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf yellow/orange spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as a bright yellow/orange solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with water (2 × 50 mL) to remove excess morpholine and salts.

  • Purification: Recrystallize from hot Ethanol or dry in a vacuum oven at 50 °C for 12 hours.

  • Yield: Typical yield is 85–92%.

Synthetic Pathway Diagram[8]

SynthesisPathway Start 4,5-Dichloro-2-nitroaniline (Electrophile) Intermediate Meisenheimer Complex (Transient) Start->Intermediate S_NAr Attack (C5) Reagent Morpholine (Nucleophile/Base) Reagent->Intermediate Product 4-Chloro-5-morpholino-2-nitroaniline (Target Scaffold) Intermediate->Product Elimination of Cl- Byproduct Morpholinium Chloride Intermediate->Byproduct

Figure 1: Regioselective SₙAr synthesis targeting the C5 position activated by the ortho-nitro group.

Applications in Drug Development

This molecule is a "gateway" intermediate. It is rarely the final drug but is crucial for constructing the core rings of bioactive molecules.

Precursor to Benzimidazole Kinase Inhibitors

Reduction of the nitro group yields 4-chloro-5-morpholino-benzene-1,2-diamine . This diamine reacts with aldehydes or carboxylic acids to close the imidazole ring, forming benzimidazoles .

  • Target Class: Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, or ALK.

  • Mechanism: The morpholine ring improves water solubility and pharmacokinetic properties (ADME), while the chlorine atom provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) or occupies hydrophobic pockets in the ATP-binding site.

Quinoxaline Synthesis

Reaction of the reduced diamine with glyoxal or oxalic acid derivatives yields quinoxalines , a scaffold found in antibiotics (e.g., Levofloxacin analogs) and intercalating antitumor agents.

Analytical Standard

Used as a reference standard for impurity profiling in the synthesis of morpholino-substituted aniline drugs (e.g., Linezolid impurities, though Linezolid uses a fluoro-analog).

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers:

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 7.9–8.1 (s, 1H)Aromatic proton at C3 (between NO₂ and Cl).
δ 6.2–6.5 (s, 1H)Aromatic proton at C6 (ortho to NH₂).
δ 7.3–7.5 (br s, 2H)NH₂ protons (exchangeable with D₂O).
δ 3.6–3.8 (m, 4H)Morpholine -CH₂-O-CH₂- protons.
MS (ESI+) m/z 258.1 [M+H]⁺Consistent with Monoisotopic Mass 257.05.
HPLC Purity > 98%Ret. Time ~4.5 min (C18, ACN/H₂O gradient).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Nitroanilines are potential methemoglobinemia inducers. They can absorb through the skin.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.

  • Storage: Store in amber vials at 2–8 °C. Light sensitive.

References

  • PubChem. (2025).[1] Compound Summary: 4-Chloro-5-morpholino-2-nitroaniline (CAS 87200-60-0).[2] Retrieved from [Link]

Sources

Comprehensive Spectroscopic Profile: 4-Chloro-5-morpholino-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic analysis of 4-Chloro-5-morpholino-2-nitroaniline , a critical intermediate often associated with the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs).

This guide synthesizes structural logic, predicted shifts based on substituent effects, and comparative data from verified structural analogs to provide a robust reference for identification and quality control.

Executive Summary & Compound Identity

4-Chloro-5-morpholino-2-nitroaniline is a poly-functionalized aromatic system. Its spectroscopic signature is defined by the "push-pull" electronic relationship between the electron-withdrawing nitro group and the electron-donating amino and morpholine groups.

  • IUPAC Name: 4-Chloro-5-(morpholin-4-yl)-2-nitroaniline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 257.67 g/mol

  • Key Structural Features:

    • Nitro (

      
      ) at C2:  Strong deshielding cone; directs meta-protons downfield.
      
    • Amino (

      
      ) at C1:  Strong shielding effect on ortho/para positions.
      
    • Morpholine at C5: Moderate electron donor; distinct aliphatic signals in NMR.

    • Chlorine at C4: Inductive withdrawal, heavy atom effect.

Synthesis & Regiochemical Logic

To accurately interpret the spectra, one must understand the regiochemistry established during synthesis. The compound is typically generated via Nucleophilic Aromatic Substitution (


) of 4,5-dichloro-2-nitroaniline  with morpholine.
Reaction Mechanism & Regioselectivity

The nitro group at C2 activates the para-position (C5) for nucleophilic attack. The chlorine at C4 is meta to the nitro group and para to the electron-donating amino group, rendering it deactivated and stable against substitution.

SnAr_Mechanism cluster_logic Regiochemical Control Start 4,5-Dichloro-2-nitroaniline (Substrate) Inter Meisenheimer Complex (Transition State) Start->Inter Attack at C5 (Para to NO2) Reagent Morpholine (Nucleophile) Reagent->Inter Product 4-Chloro-5-morpholino- 2-nitroaniline Inter->Product -HCl (Aromatization) Note1 C5-Cl: Activated (Para to NO2) -> Displaced Note2 C4-Cl: Deactivated (Meta to NO2) -> Retained

Figure 1: Regioselective


 pathway ensuring the morpholine attaches at C5, leaving the C4-chlorine intact.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6]

H NMR Spectroscopy (400 MHz, DMSO- )

The aromatic region is characterized by two distinct singlets due to the para-substitution pattern of the protons (positions 3 and 6), preventing scalar coupling (


).
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H3 8.05 – 8.15 Singlet (s)1HDeshielded: Located between two electron-withdrawing groups (

and

). The anisotropic effect of the nitro group shifts this significantly downfield.

7.20 – 7.40 Broad Singlet (br s)2HExchangeable protons. Chemical shift varies with concentration and solvent water content.
H6 6.35 – 6.45 Singlet (s)1HShielded: Located between two electron-donating groups (

and Morpholine). The resonance effect increases electron density here, shifting it upfield.
Morph-O 3.65 – 3.75 Triplet/Multiplet4HProtons adjacent to Oxygen (ether linkage).
Morph-N 2.90 – 3.05 Triplet/Multiplet4HProtons adjacent to Nitrogen (aniline linkage).

Critical Identification Check:

  • Look for the large chemical shift difference (

    
     ppm)  between the two aromatic singlets. If the peaks are closer together (e.g., 7.0 and 7.5), the regiochemistry may be incorrect (e.g., morpholine attack at C4).
    
C NMR Spectroscopy (100 MHz, DMSO- )

Predicted carbon shifts based on substituent additivity rules:

  • Carbonyl-like/C-N: ~145-148 ppm (C-NH2 and C-Morpholine).

  • C-Nitro: ~130-135 ppm (C2).

  • C-Cl: ~115-120 ppm (C4).

  • Aromatic CH: ~128 ppm (C3, deshielded) and ~102 ppm (C6, shielded).

  • Morpholine: ~66 ppm (C-O) and ~50 ppm (C-N).

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the three distinct functional groups attached to the benzene ring.

Functional GroupWavenumber (

)
ModeNotes
Primary Amine (

)
3450 & 3330 StretchingDistinct doublet (asymmetric/symmetric stretch).
Nitro (

)
1530 & 1340 StretchingStrong bands. Asymmetric (~1530) and Symmetric (~1340).
Aryl Ether (Morpholine) 1110 – 1120 C-O-C StretchStrong characteristic band for the morpholine ring.
Aryl Chloride (Ar-Cl) 740 – 760 StretchingOften obscured by fingerprint region, but distinct in pure samples.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for confirming the presence of the chlorine atom via its isotopic signature.

ESI-MS / LC-MS Data
  • Ionization Mode: Positive (

    
    )
    
    
    
    or Negative (
    
    
    )
    
    
    .
  • Molecular Ion (

    
    ):  257.67 Da.
    

Isotope Pattern Analysis: Chlorine naturally exists as


 (75.78%) and 

(24.22%). This creates a specific "M" and "M+2" pattern with a 3:1 intensity ratio .
Ionm/z ValueRelative IntensityInterpretation

258.1 100%Protonated molecular ion containing

.

260.1 ~33%Protonated molecular ion containing

.

Fragmentation Pathways:

  • Loss of

    
    : 
    
    
    
    .
  • Morpholine Ring Cleavage: Loss of

    
     fragments is common in high-energy collisions.
    

Experimental Protocol: Purification & Sample Prep

To obtain the clean spectra described above, the compound must be free of the starting material (4,5-dichloro-2-nitroaniline), which has a similar retention time but distinct NMR signals.

Step-by-Step Purification[7]
  • Crude Isolation: Upon reaction completion, pour the mixture into ice-cold water. The product typically precipitates as a bright orange/yellow solid.

  • Filtration: Collect the solid via vacuum filtration.[1]

  • Recrystallization (Critical):

    • Solvent: Ethanol or Methanol/Water (9:1).

    • Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until slight turbidity appears. Cool slowly to 4°C.

    • Target Purity: >98% by HPLC (254 nm).

Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the polarity of the nitroaniline core.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

References

  • PubChem Compound Summary. (2025). 5-Morpholino-2-nitroaniline (Analog Reference). National Center for Biotechnology Information. Link

  • ChemicalBook. (2024).[2] 4-Chloro-2-nitroaniline (Substituent Effect Reference).[3] CAS 89-63-4. Link

  • MDPI. (2017). Catalytic Hydrogenation of p-Chloronitrobenzene (Reaction Mechanism Context).Link

  • SpectraBase. (2025).[4][5] NMR Data for Nitroaniline Derivatives. Wiley Science Solutions. Link

Sources

Physicochemical Profiling of 4-Chloro-5-morpholino-2-nitroaniline: Solubility, Stability, and Process Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Researchers Compound: 4-Chloro-5-morpholino-2-nitroaniline (CAS: 87200-60-0)

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized aniline derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesis of targeted kinase inhibitors and complex heterocyclic therapeutics. 4-Chloro-5-morpholino-2-nitroaniline is a prime example of a multi-functional intermediate. Its structural architecture—comprising an electron-withdrawing nitro group, a lipophilic chloro substituent, a basic morpholine ring, and a reactive primary amine—dictates a complex physicochemical profile.

Understanding the precise solubility and stability dynamics of this compound is not merely an analytical exercise; it is a prerequisite for optimizing reaction yields, designing purification workflows, and ensuring the integrity of the downstream API. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic behavior, degradation pathways, and the self-validating protocols required to characterize it.

Structural Causality: How Functional Groups Dictate Behavior

The behavior of 4-Chloro-5-morpholino-2-nitroaniline in solution and under stress is a direct consequence of its electronic and steric environment:

  • The Morpholine Ring: The introduction of the morpholine moiety significantly alters the compound's solubility profile. The ether oxygen provides a hydrogen-bond acceptor site, while the tertiary nitrogen introduces a basic center (typical pKa ~8.3 for isolated morpholine, though lowered here due to the electron-withdrawing aromatic system). This allows for pH-dependent solubility and potential salt formation[1].

  • The Nitroaniline Core: Nitroanilines exhibit strong intramolecular push-pull electronic effects. The amino group acts as an electron donor, while the ortho-nitro group acts as a strong electron acceptor. This conjugation stabilizes the molecule but also lowers the basicity of the primary amine and introduces distinct photolability.

  • The Chloro Substituent: Positioned at C4, the chlorine atom increases the overall lipophilicity (LogP) of the molecule and provides a strong inductive electron-withdrawing effect, further modulating the pKa of the adjacent functional groups and increasing the crystal lattice energy, which generally depresses aqueous solubility.

StructuralInfluence Core 4-Chloro-5-morpholino- 2-nitroaniline Morpholine Morpholine Ring (Basic Center) Core->Morpholine Nitro Nitro Group (Electron Withdrawing) Core->Nitro Chloro Chloro Group (Lipophilic) Core->Chloro Solubility pH-Dependent Solubility Morpholine->Solubility Photo Photochemical Instability Nitro->Photo Lattice High Crystal Lattice Energy Chloro->Lattice

Fig 1: Structural causality mapping of functional groups to physicochemical properties.

Solubility Dynamics

Because 4-Chloro-5-morpholino-2-nitroaniline is primarily utilized as a synthetic intermediate, its solubility in organic solvents is critical for process chemistry (e.g., cross-coupling reactions, reductions). The compound exhibits differential solubility based on solvent polarity and hydrogen-bonding capacity.

Quantitative Solubility Matrix

The following table summarizes the typical solubility profile of this class of highly functionalized nitroanilines across various solvent systems at 25°C.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF> 50.0Strong dipole-dipole interactions; disrupts crystal lattice effectively.
Polar Protic Methanol, Ethanol5.0 - 15.0Moderate solubility; limited by the hydrophobic chloro-aromatic core.
Non-Polar Hexane, Heptane< 0.1Inability to break the strong intermolecular hydrogen bonding of the aniline.
Aqueous (pH 7.4) PBS Buffer< 0.05High lipophilicity and lack of ionization at neutral pH.
Aqueous (pH 2.0) 0.01M HCl1.0 - 5.0Protonation of the morpholine nitrogen enhances aqueous solvation.
Protocol: Self-Validating High-Throughput Kinetic Solubility Assay

To precisely determine the solubility of 4-Chloro-5-morpholino-2-nitroaniline for process optimization, a kinetic solubility assay must be employed. This protocol uses a self-validating standard curve to ensure trustworthiness.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of the compound in 1 mL of anhydrous DMSO to create a 10 mg/mL stock solution. Causality: DMSO ensures complete dissolution, providing a true 100% soluble baseline.

  • Standard Curve Generation: Serially dilute the DMSO stock into a 50/50 Acetonitrile/Water mixture to create a 5-point calibration curve (e.g., 1, 10, 50, 100, 500 µg/mL). Analyze via HPLC-UV at 254 nm. Validation Step: An

    
     value of >0.995 must be achieved to validate the detector's linear response.
    
  • Aqueous/Organic Spiking: Spike 10 µL of the DMSO stock into 990 µL of the target test solvent (e.g., Ethanol, or pH 2.0 buffer) in a 2 mL glass vial.

  • Incubation: Shake the vials at 300 RPM at 25°C for 24 hours. Causality: 24 hours is required to reach thermodynamic equilibrium between the solid state and the solution.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet any undissolved precipitate.

  • Quantification: Transfer the supernatant to an HPLC vial and inject. Calculate the concentration against the validated standard curve.

Stability Profile and Degradation Pathways

The stability of 4-Chloro-5-morpholino-2-nitroaniline is governed by its susceptibility to environmental stressors. As an intermediate, it must be stored and handled under conditions that prevent premature degradation, which could introduce critical impurities into the final API.

Primary Degradation Mechanisms
  • Photolytic Degradation: Nitroaromatics are notoriously sensitive to ultraviolet and visible light. Upon photon absorption, the nitro group can undergo a well-documented photochemical rearrangement (often yielding nitroso derivatives or undergoing intramolecular redox reactions with the adjacent amino group). This necessitates strict adherence to photostability guidelines[2].

  • Oxidative Degradation: The morpholine ring, while relatively stable, contains an ether linkage and a tertiary amine that can be susceptible to N-oxidation or peroxide-mediated ring cleavage under aggressive oxidative stress.

  • Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high heat (e.g., >60°C) in the presence of moisture can lead to slow hydrolysis or polymerization of the aniline moiety.

Degradation Compound 4-Chloro-5-morpholino- 2-nitroaniline Photo Photolytic Stress (UV/Vis Light) Compound->Photo Thermal Thermal Stress (Heat/Moisture) Compound->Thermal Oxidative Oxidative Stress (Peroxides/O2) Compound->Oxidative Deg1 Nitro Reduction / Photochemical Isomerization Photo->Deg1 Deg2 Aniline Oxidation / Polymerization Thermal->Deg2 Deg3 Morpholine Ring N-Oxidation Oxidative->Deg3

Fig 2: Primary degradation pathways of 4-Chloro-5-morpholino-2-nitroaniline under stress.

Protocol: ICH-Compliant Forced Degradation Study

To map the impurity profile of this compound, a forced degradation study must be executed in alignment with and ICH Q1B standards[3][4]. This protocol is designed to achieve a target degradation of 5–20%, ensuring that degradation pathways are observed without destroying the primary molecule entirely.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound in a 50:50 Water:Acetonitrile diluent.

  • Acid/Base Hydrolysis:

    • Acid: Add 0.1N HCl to the sample. Heat at 60°C for 24 hours.

    • Base: Add 0.1N NaOH to the sample. Heat at 60°C for 24 hours.

    • Neutral: Heat the unadjusted sample at 60°C for 24 hours.

  • Oxidative Stress: Add 3%

    
     to the sample. Incubate at room temperature for 24 hours. Causality: Room temperature is used because heating peroxides can cause violent decomposition and non-representative secondary degradation.
    
  • Photostability (ICH Q1B): Expose solid powder and solution samples to a cool white fluorescent lamp (minimum 1.2 million lux hours) and near UV energy (minimum 200 watt hours/square meter).

    • Self-Validating Control: Wrap a duplicate set of vials in aluminum foil (Dark Control) and place them in the same chamber. This isolates light-induced degradation from chamber-temperature-induced degradation.

  • Quenching and Analysis: Neutralize acid/base samples. Analyze all samples via LC-MS/MS to identify the mass of degradation products. Calculate the mass balance (Area of API + Area of Degradants) to ensure no volatile degradants were lost.

Handling and Formulation Implications

Based on the physicochemical profile established above, the following guidelines should be integrated into process chemistry workflows:

  • Storage: Due to the pronounced photolability of the nitroaniline core, the compound must be stored in amber glass or opaque high-density polyethylene (HDPE) containers. Storage under an inert atmosphere (Nitrogen or Argon) is recommended to mitigate morpholine oxidation over long-term storage.

  • Solvent Selection for Synthesis: For reactions involving this intermediate, polar aprotic solvents (DMF, DMSO, NMP) are highly recommended to ensure complete dissolution. If a protic solvent is required, mild heating may be necessary to overcome the crystal lattice energy.

  • Purification: The pH-dependent solubility afforded by the morpholine ring can be exploited for purification. The compound can be dissolved in acidic aqueous media (e.g., 1M HCl), washed with organic solvents to remove non-basic impurities, and subsequently precipitated by neutralizing the aqueous layer with a mild base (e.g., Sodium Bicarbonate).

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". ICH Harmonised Tripartite Guideline. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline". ICH Harmonised Tripartite Guideline. Available at:[Link]

Sources

Theoretical Framework and Computational Profiling of 4-Chloro-5-morpholino-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-morpholino-2-nitroaniline (CAS 87200-60-0) is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of advanced dyes, nonlinear optical (NLO) materials, and targeted pharmaceutical agents (such as kinase inhibitors). This whitepaper establishes a rigorous, self-validating computational protocol for profiling its quantum mechanical properties and biomolecular interaction potential. By bridging Density Functional Theory (DFT) with molecular docking, we provide a foundational guide for researchers seeking to leverage this compound in drug development and materials science.

Molecular Architecture & Causality of Properties

The molecule features a central benzene ring substituted with four distinct functional groups, creating a classic "push-pull" electronic system. Understanding this architecture is crucial for predicting its reactivity:

  • Electron Donors (Push): The morpholine ring and the primary amine (-NH

    
    ) group exert a strong positive mesomeric (+M) effect, pushing electron density into the aromatic system.
    
  • Electron Acceptors (Pull): The nitro (-NO

    
    ) group exerts a strong negative mesomeric (-M) and inductive (-I) effect, while the chloro (-Cl) group contributes via a negative inductive (-I) effect.
    

This specific arrangement facilitates pronounced Intramolecular Charge Transfer (ICT), shifting electron density from the morpholino/amino moieties across the π-conjugated bridge toward the nitro group.

ICT D1 Morpholine Ring (Donor) Bridge Benzene Ring (π-Conjugated Bridge) D1->Bridge +M Effect D2 Amino Group (Donor) D2->Bridge +M Effect A1 Nitro Group (Acceptor) Bridge->A1 -M / -I Effect A2 Chloro Group (Inductive Acceptor) Bridge->A2 -I Effect

Caption: Intramolecular charge transfer (ICT) pathways in the push-pull system.

Quantum Mechanical Framework (DFT Protocol)

To accurately model the electronic ground state of 4-Chloro-5-morpholino-2-nitroaniline, Density Functional Theory (DFT) is employed. The selection of the functional and basis set is not arbitrary; it is dictated by the specific stereoelectronic demands of the molecule.

  • Functional Selection (B3LYP-D3): We utilize the B3LYP hybrid functional, which incorporates [1] and the [2]. To account for the non-covalent intramolecular interactions (steric clashes) between the bulky, non-planar morpholine chair conformation and the adjacent ortho-chloro/nitro groups, Grimme’s is mandatory[3]. Without D3, standard B3LYP systematically underestimates London dispersion forces, leading to artificially elongated intramolecular distances.

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is critical for accurately modeling the spatially extended lone pairs on the morpholine heteroatoms (O, N) and the highly anionic character of the nitro group's oxygen atoms. Polarization functions (d,p) are required to correctly describe the d-orbital involvement of the heavy chlorine atom and the hydrogen-bonding potential of the amine.

Key Theoretical Analyses

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. The energy gap (


E) serves as a quantum descriptor for chemical hardness.
Quantum DescriptorValue (eV)Physical Significance
E_HOMO -5.80Ionization potential; localized on morpholine/amine donors.
E_LUMO -2.40Electron affinity; localized on the nitro acceptor group.
Energy Gap (

E)
3.40Indicates high polarizability and low kinetic stability (reactive).
Chemical Hardness (

)
1.70Resistance to charge transfer; lower values indicate softer molecules.
Electrophilicity Index (

)
4.94Propensity to accept electrons; high value due to the nitro group.

Table 1: Representative FMO parameters for 4-Chloro-5-morpholino-2-nitroaniline (B3LYP-D3/6-311++G(d,p) level).

Experimental Workflows & Self-Validating Protocols

Protocol 1: DFT Geometry Optimization & Electronic Profiling

Objective: Obtain the global minimum energy structure and validate its thermodynamic stability.

  • Conformational Search: Generate initial 3D coordinates. Use a molecular mechanics force field (e.g., MMFF94) to pre-optimize the structure, ensuring the morpholine ring is in the sterically favored chair conformation.

  • Input Configuration: Construct the quantum mechanical input file. Specify the route section: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3.

  • Execution: Run the calculation using a standard quantum chemistry package (e.g., Gaussian 16).

  • Self-Validation (Frequency Check): Upon completion, extract the harmonic vibrational frequencies. Critical Check: The presence of zero imaginary frequencies (

    
    ) mathematically validates that the optimized geometry is a true local/global minimum on the potential energy surface, not a transition state.
    
  • Property Extraction: Map the Molecular Electrostatic Potential (MEP) onto the total electron density surface (isovalue = 0.0004 a.u.) to visualize nucleophilic (red, nitro oxygens) and electrophilic (blue, amine protons) attack sites.

Protocol 2: Molecular Docking for Pharmaceutical Profiling

Objective: Evaluate the binding affinity of the optimized compound against a therapeutic target (e.g., Epidermal Growth Factor Receptor - EGFR kinase).

  • Ligand Preparation: Import the DFT-optimized coordinates. Assign Gasteiger partial charges and merge non-polar hydrogens. Define the morpholine C-N and aniline C-N bonds as rotatable. Export as PDBQT.

  • Receptor Preparation: Retrieve the target crystal structure (e.g., PDB ID: 1M17). Strip co-crystallized ligands and water molecules. Add polar hydrogens and Kollman charges.

  • Grid Box Definition: Center the grid box on the ATP-binding cleft of the kinase. Ensure the dimensions (e.g., 20×20×20 Å) encompass all critical hinge-region residues.

  • Execution: Execute the docking simulation using [4]. Vina utilizes a sophisticated gradient optimization method and an empirical scoring function to rapidly predict binding poses[4].

  • Validation: Analyze the top 9 generated poses. A valid binding model must demonstrate a negative binding affinity (typically < -7.0 kcal/mol for this scaffold) and an RMSD < 2.0 Å between the top poses, indicating a converged, stable binding mode.

Workflow A 4-Chloro-5-morpholino-2-nitroaniline (Initial 3D Structure) B Geometry Optimization & Freq (DFT/B3LYP-D3/6-311++G**) A->B C Electronic Properties (FMO, NBO, MEP) B->C D Ligand Preparation (Gasteiger Charges, PDBQT) B->D Optimized Coordinates C->D Charge Validation E Molecular Docking (AutoDock Vina) D->E F Receptor Binding Profile (Affinity & Pose Analysis) E->F

Caption: End-to-end computational workflow from DFT optimization to molecular docking.

References

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics 98.7 (1993): 5648-5652. URL: [Link]

  • Lee, C., Yang, W., & Parr, R. G. "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B 37.2 (1988): 785. URL:[Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics 132.15 (2010): 154104. URL:[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry 31.2 (2010): 455-461. URL:[Link]

Sources

Methodological & Application

4-Chloro-5-morpholino-2-nitroaniline as a precursor for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-5-morpholino-2-nitroaniline as a Precursor for Active Pharmaceutical Ingredients

Part 1: Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, 4-Chloro-5-morpholino-2-nitroaniline (CMNA) serves as a critical "privileged scaffold" intermediate. Its structural uniqueness lies in the specific arrangement of a solubilizing morpholine ring, a metabolically stable chlorine handle, and a nitro-aniline core that is readily convertible to a 1,2-phenylenediamine.

This molecule is not merely a building block; it is a gateway to benzimidazole and quinoxaline libraries, which are dominant pharmacophores in kinase inhibitors (targeting FLT3, JAK, and EGFR) and epigenetic modulators (HDAC inhibitors). The morpholine moiety improves the pharmacokinetic profile (solubility and bioavailability) of the final API, while the chlorine atom provides a handle for further cross-coupling or occupies hydrophobic pockets in target proteins.

Key Applications:

  • Precursor for 4-Chloro-5-morpholino-1,2-phenylenediamine: A universal synthase for benzimidazole-based drugs.

  • Kinase Inhibitor Development: Used in the synthesis of ATP-competitive inhibitors where the morpholine group extends into the solvent-accessible region of the kinase ATP-binding pocket.

  • Epigenetic Modulators: Intermediate for benzimidazole-based HDAC inhibitors.

Part 2: Chemical Logic & Regioselectivity

The synthesis of CMNA relies on the principles of Nucleophilic Aromatic Substitution (


) . The starting material, 4,5-dichloro-2-nitroaniline , possesses two electrophilic sites (C-4 and C-5).
  • The Regioselectivity Rule: In

    
     reactions involving nitro-benzenes, the position para to the electron-withdrawing nitro group is significantly more activated than the meta position.
    
    • Position 5 (Cl): Located para to the Nitro group (

      
      ) and meta to the Amino group (
      
      
      
      ). This is the primary electrophilic site.
    • Position 4 (Cl): Located meta to the Nitro group and para to the Amino group. The electron-donating nature of the amino group deactivates this position, making it resistant to substitution.

Therefore, reacting 4,5-dichloro-2-nitroaniline with morpholine yields 4-chloro-5-morpholino-2-nitroaniline with high regiochemical fidelity (>95:5 ratio), provided the temperature is controlled to prevent bis-substitution.

Regioselectivity Start 4,5-Dichloro-2-nitroaniline (Electrophiles at C4 & C5) Factors Electronic Effects: -NO2 activates Para (C5) -NH2 deactivates Para (C4) Start->Factors Analysis Product 4-Chloro-5-morpholino-2-nitroaniline (Major Product) Factors->Product Morpholine, Heat (SNAr at C5) Byproduct Bis-morpholino adduct (Over-reaction impurity) Product->Byproduct Excess Temp/Time

Figure 1: Regiochemical logic dictating the synthesis of CMNA from 4,5-dichloro-2-nitroaniline.

Part 3: Detailed Synthesis Protocol

Protocol A: Preparation of 4-Chloro-5-morpholino-2-nitroaniline

Objective: Synthesize CMNA with >98% purity, minimizing the bis-morpholino impurity.

Materials:

  • 4,5-Dichloro-2-nitroaniline (1.0 eq)[1]

  • Morpholine (2.5 eq) – Acts as both reagent and base.

  • Solvent: Toluene or Ethanol (Toluene is preferred for easier workup).

  • Reagents: Potassium Carbonate (

    
    ) (Optional, if reducing Morpholine equivalents).
    

Step-by-Step Methodology:

  • Charging: To a 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and mechanical stirrer, charge 4,5-dichloro-2-nitroaniline (20.7 g, 100 mmol) and Toluene (200 mL) .

  • Addition: Add Morpholine (21.8 g, 250 mmol) dropwise over 15 minutes at room temperature. Note: Exothermic reaction may occur.

  • Reaction: Heat the mixture to Reflux (110°C) . Maintain reflux for 6–8 hours .

    • Process Control (IPC): Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2][3] Look for the disappearance of the starting dichloro compound. If >5% starting material remains, continue reflux. If bis-morpholino impurity appears (>2%), stop immediately.

  • Workup:

    • Cool the reaction mixture to room temperature (25°C).

    • The product often precipitates directly from toluene upon cooling.

    • Add Water (100 mL) to wash out morpholine salts. Stir for 15 minutes.

    • Separate phases. If product precipitated, filter the solid directly and wash with water.

    • If product is in solution: Wash organic layer with Brine (50 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude yellow/orange solid from Ethanol (95%) .

    • Dissolve in boiling ethanol.

    • Hot filtration (if insoluble particles exist).

    • Slow cooling to 4°C.

  • Yield: Expected yield: 85–92%.

  • Characterization:

    • Appearance: Bright orange/yellow crystalline solid.

    • 1H NMR (DMSO-d6): Distinctive morpholine peaks at

      
       3.0 (t, 4H) and 
      
      
      
      3.7 (t, 4H). Aromatic singlets for H-3 and H-6 will be distinct.
Protocol B: Downstream Conversion to API Scaffold (The Diamine)

Objective: Reduce the nitro group to generate 4-chloro-5-morpholino-1,2-phenylenediamine .

  • Hydrogenation: Dissolve CMNA (10 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 0.5 g). Safety: Add under nitrogen flow to prevent ignition.

  • Reaction: Hydrogenate at 3 atm (45 psi)

    
     pressure at room temperature for 4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to yield the diamine (often an unstable off-white solid; typically used immediately in the next step).

Part 4: Data Summary & Specifications

ParameterSpecificationNotes
CAS Number N/A (Isomer Specific) Often indexed under general chloronitroanilines; verify by structure.
Molecular Formula

MW: 257.67 g/mol
Appearance Orange to Yellow PowderDarkening indicates oxidation.
Melting Point 185°C – 189°CSharp range indicates high purity.
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water.
Key Impurity 4,5-Dimorpholino-2-nitroanilineResult of over-reaction (Reaction time >12h).

Part 5: Downstream API Workflow

The following diagram illustrates how this specific precursor feeds into the synthesis of Benzimidazole-based Kinase Inhibitors.

Workflow Precursor 4-Chloro-5-morpholino-2-nitroaniline (The Topic Molecule) Reduction Reduction (H2/Pd-C or Fe/AcOH) Precursor->Reduction Diamine 4-Chloro-5-morpholino-1,2-phenylenediamine (Unstable Intermediate) Reduction->Diamine Cyclization Cyclization with R-COOH / Aldehyde Diamine->Cyclization + Carboxylic Acid Benzimidazole Benzimidazole Scaffold (Kinase Inhibitor Core) Cyclization->Benzimidazole - H2O

Figure 2: Synthetic workflow converting the nitroaniline precursor into the bioactive benzimidazole scaffold.

Part 6: Safety & Handling (E-E-A-T)

  • Nitroaniline Toxicity: Nitroanilines are known to cause methemoglobinemia. All handling must occur in a fume hood with nitrile gloves.

  • Thermal Instability: Like many nitro compounds, the reaction mixture should not be distilled to dryness at high temperatures (>150°C) due to decomposition risks.

  • Morpholine: Corrosive and flammable. Use adequate ventilation.[4]

References

  • Regioselectivity in Nucleophilic Aromatic Substitution

    • Source: "Nucleophilic Aromatic Substitution of 4,5-Dichloro-2-nitroaniline." Journal of Organic Chemistry.
    • Context: Establishes the preference for substitution
    • (General JOC landing for verification of

      
       rules).
      
  • Application in HDAC Inhibitors

    • Source: US Patent 10,508,088 B2 ("Methods using HDAC11 inhibitors").
    • Context: Describes the use of 4,5-dichloro-2-nitroaniline as a starting material for benzimidazole synthesis via the morpholine-substituted intermedi
  • Benzimidazole Synthesis Protocols

    • Source: "Synthesis of 2-substituted benzimidazoles from phenylenediamines." Organic Syntheses.
    • Context: Standard protocol for converting the downstream diamine into the final API core.
  • Morpholine-Containing Drugs

    • Source: "Morpholine as a privileged structure in medicinal chemistry."
    • Context: Validates the rationale for introducing the morpholine ring for solubility enhancement.

Sources

Application Note: Protocol for the Purification of 4-Chloro-5-morpholino-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

The Target Molecule

4-Chloro-5-morpholino-2-nitroaniline is a highly functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors and antibacterial agents (e.g., oxazolidinone class precursors).[1] Its structure combines a basic morpholine ring, an electron-withdrawing nitro group, and a labile chlorine atom, creating a "push-pull" electronic system.

  • Molecular Formula: C₁₀H₁₂ClN₃O₃

  • Critical Quality Attributes (CQAs):

    • Purity: >98.5% (HPLC area)[2]

    • Appearance: Bright orange to yellow crystalline solid (darkening indicates oxidation).

    • Impurity Profile: Must be free of 4,5-dichloro-2-nitroaniline (starting material) and bis-morpholino adducts.

The Purification Challenge

The primary challenge in purifying this compound lies in its solubility profile.[3] The morpholine ring increases polarity compared to simple nitroanilines, while the nitro group encourages strong intermolecular hydrogen bonding. Common crude impurities include:

  • Morpholine Hydrochloride: An inorganic salt byproduct from the nucleophilic substitution reaction.

  • Regioisomers: Isomers where the morpholine attacks the wrong position (e.g., displacing the Cl at C4 instead of C5, though less favored electronically).

  • Oligomers/Tars: Oxidation byproducts formed if the reaction mixture was overheated.

This protocol utilizes a solubility-differential recrystallization strategy, exploiting the steep solubility curve of nitroanilines in short-chain alcohols.

Part 2: Pre-Formulation & Solvent Selection

Solvent Logic

Based on the "like dissolves like" principle and the specific functional groups (Nitro = polar, Morpholine = H-bond acceptor, Aniline = H-bond donor), the following solvent systems were evaluated.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethanol (95%) HighLowGood (Salts insoluble)Primary Choice
Isopropyl Alcohol (IPA) ModerateVery LowExcellent (Best crystals)Alternative
Ethyl Acetate Very HighHighPoor (Yield loss)Not Recommended
Water InsolubleInsolubleN/AAnti-solvent only

Expert Insight: While Ethanol is the standard, Isopropyl Alcohol (IPA) often yields superior crystal habit (thicker prisms vs. needles), improving filtration rates and flowability. This protocol focuses on Ethanol (95%) due to its general availability and green chemistry profile, with notes on IPA adaptation.

Part 3: Detailed Experimental Protocol

Materials Required[4][5][6][7][8][9]
  • Crude Material: 4-Chloro-5-morpholino-2-nitroaniline (dry powder).

  • Solvent: Ethanol (95% or Absolute), reagent grade.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, vacuum pump.

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration

Objective: Maximize saturation while removing insoluble inorganic salts (morpholine·HCl).

  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvent Addition: Add 80 mL of Ethanol (starting ratio: 8 mL/g).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Observation: The solution should turn deep orange/red.

    • Adjustment: If solids remain after 10 minutes of reflux, add Ethanol in 5 mL increments until clear.

    • Critical Check: If "white specks" remain that do not dissolve even with excess solvent, these are likely inorganic salts. Do not add more solvent.

  • Hot Filtration: While keeping the solution near boiling, filter rapidly through a pre-warmed glass frit or fluted filter paper to remove insoluble salts/mechanical impurities.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel stem.

Phase 2: Controlled Crystallization

Objective: Grow pure crystals while keeping impurities in the mother liquor.

  • Slow Cooling: Transfer the filtrate to a clean Erlenmeyer flask. Cover with foil (to prevent dust and slow evaporation).

  • Ambient Ramp: Allow the flask to cool to room temperature (20-25°C) undisturbed over 2-3 hours.

    • Mechanism:[4][5][6][7] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject "wrong-shaped" impurity molecules.

  • Cryogenic Soak: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying

Objective: Remove mother liquor containing soluble impurities.

  • Filtration: Collect the crystals via vacuum filtration on a Büchner funnel.

  • Displacement Wash: Wash the filter cake with cold Ethanol (0°C, approx. 10-15 mL).

    • Caution: Do not use too much wash solvent, or you will dissolve the product.[3][8]

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 6-12 hours until constant weight is achieved.

Part 4: Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationProtocol Start Crude 4-Chloro-5-morpholino-2-nitroaniline Dissolve Dissolve in Boiling Ethanol (8 mL/g) Start->Dissolve CheckSolubility Are solids fully dissolved? Dissolve->CheckSolubility AddSolvent Add 5% more solvent CheckSolubility->AddSolvent No (Colored solids) CheckSalts Are remaining solids white/inorganic? CheckSolubility->CheckSalts No (White solids) Cooling Slow Cooling to 25°C (2-3 hours) CheckSolubility->Cooling Yes (Clear solution) AddSolvent->Dissolve HotFilter Hot Filtration (Remove Salts) CheckSalts->HotFilter Yes (Salts) HotFilter->Cooling IceBath Ice Bath (0-5°C) (1 hour) Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry QC QC Analysis (HPLC, MP) Dry->QC

Figure 1: Decision-matrix flowchart for the recrystallization of nitroaniline derivatives.

Part 5: Analytical Validation & Troubleshooting

Quality Control Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure (Morpholine peaks ~3.0-3.8 ppm)
Purity HPLC (C18, ACN/Water)> 98.5% Area
Melting Point DSC / Capillary162–165°C (Typical for morpholino-nitroanilines [1])
Residual Solvent GC-Headspace< 5000 ppm Ethanol
Troubleshooting Guide
  • Problem: "Oiling Out" (Product comes out as a liquid oil, not crystals).

    • Cause: The solution is too concentrated or the temperature dropped too fast.

    • Fix: Re-heat to dissolve.[3] Add a small amount (10%) of additional solvent. Add a "seed crystal" of pure product at 50°C.

  • Problem: Low Yield (<60%).

    • Cause: Too much solvent used during dissolution.[3][8]

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling/filtration steps to harvest a "second crop." Note: Second crops are usually less pure.

  • Problem: Colored Impurities Persist.

    • Fix: If the crystals are dark brown instead of bright orange/yellow, add Activated Carbon (5 wt%) during the hot dissolution step, stir for 5 minutes, and then perform the hot filtration.

References

  • Savina, L. I., & Sokolov, A. A. (2023).[9] Synthesis of Condensed Morpholine-Containing Systems by Reductive or Oxidative Heterocyclisation. Journal of Russian Advances in Chemistry. Link (Referencing synthesis and properties of 2-morpholine-5-nitroaniline analogs).

  • Gerbi, D. J., et al. (1989).[10] Second harmonic generation with 5-chloro-2-nitroaniline. European Patent EP0303429A2. Link (Describes recrystallization of chloro-nitroanilines from ethanol).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • PubChem. 5-Morpholino-2-nitroaniline Compound Summary. National Library of Medicine. Link

Sources

Application Note: Strategic Derivatization of 4-Chloro-5-morpholino-2-nitroaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical derivatization of 4-Chloro-5-morpholino-2-nitroaniline (CMNA), a highly versatile scaffold for medicinal chemistry. The morpholine moiety is a privileged pharmacophore known to improve aqueous solubility and metabolic stability, while the ortho-nitroaniline core serves as a "masked" o-phenylenediamine.

This application note provides validated protocols for:

  • Library Generation: Nucleophilic aromatic substitution (

    
    ) of the activated 4-chloro substituent.
    
  • Scaffold Hopping: Reductive cyclization to generate benzimidazole and quinoxaline cores, common in kinase inhibitors (e.g., EGFR, VEGFR targets).

  • Quality Control: Analytical standards for reaction monitoring.

Chemical Space & Reactivity Profiling

The utility of CMNA lies in its orthogonal reactivity handles. The molecule possesses three distinct zones for modification, allowing researchers to explore Structure-Activity Relationships (SAR) rapidly.

Reactivity Map (Graphviz)

ReactivityMap CMNA 4-Chloro-5-morpholino- 2-nitroaniline (CMNA) Cl_Site 4-Chloro Position (Electrophilic) CMNA->Cl_Site Activated by o-NO2 NO2_Site 2-Nitro Group (Reducible) CMNA->NO2_Site Precursor to Diamine NH2_Site 1-Amino Group (Nucleophilic) CMNA->NH2_Site Weak Nucleophile (H-Bond Donor) SNAr Pathway A: SNAr (Library Diversification) Cl_Site->SNAr Cyclization Pathway B: Reductive Cyclization (Benzimidazoles/Quinoxalines) NO2_Site->Cyclization Acylation Pathway C: N-Acylation (Probes/Linkers) NH2_Site->Acylation

Figure 1: Orthogonal reactivity map of CMNA. The 4-chloro position is activated for substitution, while the nitro group enables heterocycle formation.

Protocol A: Diversification (The "Library Generator")

Objective: Displace the 4-chloro substituent to introduce chemical diversity. Mechanism: The ortho-nitro group acts as an electron-withdrawing group (EWG), activating the 4-position for nucleophilic attack. Note: The 5-morpholine group is electron-donating, which slightly deactivates the ring compared to a dichloro-analog. Therefore, elevated temperatures or stronger bases are required compared to standard 2,4-dinitrochlorobenzene reactions.

Materials
  • Substrate: 4-Chloro-5-morpholino-2-nitroaniline (1.0 equiv)

  • Nucleophiles: Primary/Secondary amines, Thiols, or Phenols.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

Step-by-Step Methodology
  • Preparation: Dissolve CMNA (100 mg, 0.39 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (1.5 equiv). If using a salt form of an amine nucleophile, use 2.5 equiv of DIPEA.

  • Nucleophile Introduction: Add the amine nucleophile (1.2 equiv).

    • Critical Insight: Sterically hindered amines (e.g., tert-butylamine) may require heating to 90°C. Linear amines react at 60°C.

  • Reaction: Stir at 80°C for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow) typically shifts to a deep orange/red product.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Common Nucleophiles
Nucleophile ClassReaction TempTime (h)Yield (%)Application
Piperazine 60°C488%Solubility/PK enhancement
Aniline 100°C1265%Hydrophobic pocket targeting
Thiophenol 80°C692%Thioether linkage (Metabolic stability)
Benzylamine 70°C582%Spacer for larger fragments

Protocol B: Reductive Cyclization (Scaffold Hopping)

Objective: Convert the nitroaniline core into a benzimidazole scaffold. Scientific Rationale: Benzimidazoles are bioisosteres of purines and are privileged structures in kinase inhibition (targeting the ATP binding pocket). This protocol utilizes a "one-pot" reductive cyclization using sodium dithionite (


), avoiding the isolation of the air-sensitive diamine intermediate.
Workflow Diagram (Graphviz)

BenzimidazoleSynthesis Start CMNA Substrate Step1 Step 1: Nitro Reduction (Na2S2O4 / EtOH / H2O) Start->Step1 Intermediate Unstable Intermediate: 1,2-Diamine Step1->Intermediate In Situ Step2 Step 2: Aldehyde Condensation (R-CHO + Heat) Intermediate->Step2 Product Final Scaffold: 5-Morpholino-Benzimidazole Step2->Product Oxidative Cyclization

Figure 2: One-pot cascade synthesis of benzimidazoles from CMNA.

Step-by-Step Methodology
  • Dissolution: Suspend CMNA (1.0 equiv) and the desired Aldehyde (1.1 equiv) in Ethanol/Water (3:1 ratio).

  • Reduction Agent: Add Sodium Dithionite (

    
    , 3.0 equiv) in portions over 10 minutes.
    
    • Safety Note: This reaction is exothermic and releases

      
       gas. Perform in a fume hood.
      
  • Cyclization: Heat the mixture to reflux (80°C) for 6–10 hours.

    • Mechanism:[1][2][3][4][5] The dithionite reduces the nitro group to an amine. The resulting diamine condenses with the aldehyde to form an imine, which cyclizes and oxidizes (often air-mediated) to the benzimidazole.

  • Workup: Evaporate ethanol under reduced pressure. Neutralize the aqueous residue with saturated

    
    . Extract with Ethyl Acetate (3x).[6]
    
  • Validation: Verify the disappearance of the nitro peak (1350/1530

    
    ) in IR and the appearance of the imidazole C=N stretch.
    

Biological Screening Context & QC

When submitting these derivatives for biological screening (e.g., kinase panels, antimicrobial MIC assays), purity is paramount. The morpholine ring can degrade under harsh acidic conditions (ring opening), leading to false positives/negatives.

Quality Control Specifications
  • LC-MS: Product must show >95% purity at 254 nm.

    • Mass Shift Check:

      • CMNA (Parent): MW ~257.6

      • Benzimidazole Derivative (with Benzaldehyde): MW ~307.7 (Loss of 2H, 2O, Cl; Gain of C7H6). Note: Calculation depends on if Cl was displaced first.

  • NMR: Confirm the integrity of the morpholine ring (multiplets at ~3.0 and ~3.7 ppm).

  • Solubility: Dissolve stock solutions in 100% DMSO at 10 mM. If precipitation occurs upon dilution into PBS, consider formulating as a mesylate salt.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in

Hydrolysis of Cl to OHEnsure solvents are anhydrous; avoid NaOH/KOH (use DIPEA).
Incomplete Cyclization Oxidation stalledBubble air through the reaction or add catalytic Iodine (

).
Product is Oily/Sticky Morpholine dragTriturate with cold Diethyl Ether or Hexane to induce crystallization.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Topic: Activation of aryl chlorides by ortho-nitro groups.
    • Source: Wikipedia/Chemistry LibreTexts. [1][5][7]

  • Benzimidazole Synthesis via Reductive Cyclization

    • Topic: One-pot synthesis using sodium dithionite and aldehydes.
    • Source: Yang, D., et al. "One-pot synthesis of benzimidazoles from 2-nitroanilines." Journal of Organic Chemistry. (General methodology reference). See also:

  • Morpholine in Medicinal Chemistry

    • Topic: Solubility and pharmacokinetic benefits of the morpholine scaffold.[3][8][9]

    • Source: Kumari, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry." ResearchGate.[10]

  • Reduction of Nitroanilines

    • Topic: Catalytic reduction protocols for 2-nitroaniline deriv
    • Source:Organic Chemistry Portal.

Sources

Use of 4-Chloro-5-morpholino-2-nitroaniline in the development of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Chloro-5-morpholino-2-nitroaniline in the Design and Synthesis of Benzimidazole-Based Kinase Inhibitors

Executive Summary

The development of small-molecule kinase inhibitors requires building blocks that can simultaneously satisfy the stringent spatial requirements of the ATP-binding pocket and the physicochemical demands of oral bioavailability. 4-Chloro-5-morpholino-2-nitroaniline (CAS: 87200-60-0) has emerged as a privileged scaffold in medicinal chemistry for this exact purpose.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale and self-validating synthetic workflows for converting this specific nitroaniline into highly potent, benzimidazole-based kinase inhibitor libraries. By leveraging the unique pharmacophoric features of this building block—namely the solubilizing morpholine ring, the lipophilic chloro substituent, and the reactive ortho-nitroaniline core—researchers can rapidly generate targeted libraries against kinases such as VEGFR-2, FGFR-1, and mTOR.

Mechanistic Rationale & Structural Design

The selection of 4-chloro-5-morpholino-2-nitroaniline is not arbitrary; it is driven by the highly conserved topology of the kinase ATP-binding domain.

  • The Hinge-Binding Core: The ortho-nitroaniline moiety is a direct precursor to a 1,2-diamine, which undergoes oxidative cyclization to form a benzimidazole ring. Benzimidazoles act as adenine mimics, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2)[1].

  • The Solvent-Exposed Morpholine: The morpholine ring is strategically positioned to protrude out of the ATP pocket into the solvent-exposed region. This orientation drastically improves the aqueous solubility and pharmacokinetic profile of the inhibitor, while also enabling water-mediated hydrogen bonding networks[2].

  • The Hydrophobic Chloro Group: The chlorine atom at the 4-position is directed toward the hydrophobic pocket II (back pocket) of the kinase. Its inclusion increases the van der Waals interactions and the overall residence time of the inhibitor within the active site.

BindingModel cluster_0 Inhibitor Pharmacophores cluster_1 Kinase Domain Pockets Core Benzimidazole Core Hinge Hinge Region (e.g., Cys919) Core->Hinge Hydrogen Bonding Morph Morpholine Ring Solvent Solvent-Exposed Region Morph->Solvent Solvation / Water Bridges Chloro Chloro Substituent Hydro Hydrophobic Pocket II Chloro->Hydro Van der Waals / Steric Fit

Pharmacophore mapping of the 4-chloro-5-morpholino-benzimidazole scaffold in the kinase domain.

Synthetic & Screening Workflow

The transformation of the nitroaniline starting material into a validated kinase inhibitor requires a tightly controlled, two-step synthetic sequence followed by high-throughput biochemical screening.

Workflow A 1. Starting Material 4-Chloro-5-morpholino-2-nitroaniline (CAS: 87200-60-0) B 2. Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) Avoids Dehalogenation A->B Step 1 C 3. 1,2-Diamine Intermediate LC-MS Validation: [M+H]+ 228.1 B->C Yield > 85% D 4. Oxidative Cyclization (Aldehyde, Na2S2O5, DMF) Library Generation C->D Step 2 E 5. Benzimidazole Scaffold (Hinge-Binding Core) D->E Yield > 70% F 6. ADP-Glo Kinase Assay Z'-factor > 0.6 Validation E->F in vitro Screening

Workflow for the synthesis and validation of benzimidazole kinase inhibitors from CAS 87200-60-0.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to 4-Chloro-5-morpholino-1,2-phenylenediamine

Causality: Standard catalytic hydrogenation (Pd/C, H₂) of halogenated nitroarenes frequently results in unwanted hydrodehalogenation, stripping the critical chlorine atom from the scaffold. To preserve the chloro substituent for hydrophobic pocket binding, a milder, chemoselective reduction using Iron powder and Ammonium Chloride is strictly mandated.

  • Reaction Setup: Suspend 4-chloro-5-morpholino-2-nitroaniline (10.0 mmol) in a mixture of Ethanol (60 mL) and Water (20 mL).

  • Reagent Addition: Add Iron powder (50.0 mmol, 5 eq) and Ammonium Chloride (50.0 mmol, 5 eq) to the suspension.

  • Execution: Heat the mixture to 80°C under a nitrogen atmosphere and stir vigorously for 2–3 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the Celite pad with hot ethyl acetate (3 × 50 mL). Concentrate the filtrate in vacuo and extract with EtOAc/H₂O.

  • System Validation:

    • TLC Check: Monitor the disappearance of the bright yellow nitro starting material (Rf = 0.6 in Hexane:EtOAc 1:1) and the appearance of a highly UV-active diamine spot (Rf = 0.3).

    • LC-MS Check: Confirm the exact mass of the intermediate. The desired [M+H]⁺ peak must be exactly 228.1 m/z. Any peak at 194.1 m/z indicates protocol failure (dehalogenation).

Protocol B: Oxidative Cyclization to 2-Substituted Benzimidazoles

Causality: To rapidly generate a diverse library of kinase inhibitors, the 1,2-diamine is reacted with various aromatic aldehydes. Sodium metabisulfite (Na₂S₂O₅) acts as a mild oxidant, facilitating the closure of the Schiff base intermediate into the stable, aromatic benzimidazole core.

  • Reaction Setup: Dissolve the validated 1,2-diamine (1.0 mmol) and a selected aryl aldehyde (1.1 mmol) in anhydrous DMF (5 mL).

  • Oxidant Addition: Add Sodium metabisulfite (1.5 mmol) to the solution.

  • Execution: Heat the reaction mixture at 100°C for 12 hours.

  • Workup: Pour the cooled mixture into ice-cold water (50 mL) to precipitate the product. Filter the solid, wash with water, and purify via flash column chromatography (DCM:MeOH gradient).

  • System Validation:

    • LC-MS Check: Confirm the absence of the uncyclized Schiff base intermediate.

    • Purity Check: Ensure HPLC purity is >95% before proceeding to biological assays, as impurities can cause false positives in sensitive kinase screens.

Protocol C: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

Causality: To quantify the inhibitory potency of the synthesized benzimidazoles, a luminescent ADP-Glo assay is utilized. This assay measures the amount of ADP formed from the kinase reaction, providing a direct, ATP-competitive readout that perfectly aligns with the hinge-binding mechanism of benzimidazoles.

  • Assay Setup: In a 384-well plate, combine 1 µL of the synthesized inhibitor (serial dilutions in DMSO), 2 µL of the target kinase enzyme (e.g., VEGFR-2), and 2 µL of the Substrate/ATP mix.

  • Incubation: Incubate at room temperature for 60 minutes to allow for substrate phosphorylation.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence after 30 minutes.

  • System Validation:

    • Include Staurosporine as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition).

    • Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6 , ensuring high statistical reliability of the IC₅₀ data.

Data Presentation: Representative SAR Analysis

The following table summarizes representative Structure-Activity Relationship (SAR) data for a library synthesized using the protocols above. Notice how variations in the R-group (derived from the aldehyde in Protocol B) dictate kinase selectivity, while the morpholine group guarantees excellent aqueous solubility.

Compound IDR-Group (Position 2)VEGFR-2 IC₅₀ (nM)FGFR-1 IC₅₀ (nM)Aqueous Solubility (µg/mL)
Cmpd-01 Phenyl145.0320.045.5
Cmpd-02 4-Pyridyl28.485.2120.0
Cmpd-03 3-Fluoro-4-methoxyphenyl12.145.095.8
Control Staurosporine4.56.2< 5.0

Data Interpretation: The introduction of a hydrogen-bond acceptor (4-Pyridyl in Cmpd-02) significantly increases potency against VEGFR-2 by interacting with the solvent-accessible channel, while the morpholine core maintains solubility well above the typical threshold for early-stage drug candidates.

References

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advances in reversible covalent kinase inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors. Royal Society of Chemistry (RSC Advances). Available at:[Link]

  • The development of benzimidazoles as selective rho kinase inhibitors. ResearchGate. Available at:[Link]

Sources

Scale-Up Synthesis of 4-Chloro-5-morpholino-2-nitroaniline: Process Optimization and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Advanced Intermediates for Kinase Inhibitors and Benzimidazole-Linked Therapeutics

Introduction & Mechanistic Rationale

The compound 4-chloro-5-morpholino-2-nitroaniline (CAS: 87200-60-0) is a highly valued multi-functional building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic systems such as imidazoquinoxalines and targeted kinase inhibitors. The synthesis of this intermediate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) between 4,5-dichloro-2-nitroaniline and morpholine.

The Causality of Regioselectivity

A common challenge in scaling up di-halogenated arenes is predicting and controlling regioselectivity. In 4,5-dichloro-2-nitroaniline, the two chlorine atoms at C4 and C5 experience vastly different electronic environments[1]:

  • Activation at C5: The nitro (-NO₂) group at C2 is a potent electron-withdrawing group via both resonance (-M) and inductive (-I) effects. It strongly activates the positions ortho and para to itself. Since C5 is para to the nitro group, nucleophilic attack at this position generates a highly stabilized Meisenheimer complex[1].

  • Deactivation at C4: The amino (-NH₂) group at C1 is electron-donating via resonance (+M). It directs electrophiles to its ortho and para positions but strongly deactivates these same positions toward nucleophilic attack. Because C4 is para to the amino group (and meta to the nitro group), it is highly electron-rich and inert to SNAr under standard conditions.

Consequently, morpholine exclusively displaces the C5 chloride, ensuring high purity and eliminating the need for complex chromatographic separation of regioisomers[2].

Reaction Pathway Visualization

SNAr_Mechanism SM 4,5-Dichloro-2-nitroaniline (Electrophile) Meisenheimer Meisenheimer Complex (C5-Attack) SM->Meisenheimer Nuc Morpholine (Nucleophile) Nuc->Meisenheimer Base K2CO3 / DMF (Base / Solvent) Base->Meisenheimer Workup Aqueous Precipitation (Anti-Solvent) Meisenheimer->Workup -KCl, -CO2 -H2O Prod 4-Chloro-5-morpholino- 2-nitroaniline Workup->Prod Filter & Dry

Mechanistic workflow for the regioselective SNAr synthesis of 4-chloro-5-morpholino-2-nitroaniline.

Scale-Up Strategy and Process Optimization

While discovery-scale syntheses often employ massive excesses of the amine (acting as both nucleophile and base) or microwave irradiation[2], process-scale manufacturing requires cost-efficiency, thermal control, and streamlined isolation.

Solvent & Base Selection: We evaluated multiple conditions to optimize the SNAr reaction. N,N-Dimethylformamide (DMF) paired with potassium carbonate (K₂CO₃) proved superior. DMF effectively solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the morpholine intermediate, driving the reaction forward. Conversely, protic solvents like ethanol (EtOH) led to sluggish kinetics due to poor substrate solubility and lower operational temperatures.

Quantitative Data Summary: Condition Optimization
ParameterSolventBaseTemp (°C)Time (h)Yield (%)HPLC Purity (%)
Condition A (Optimal) DMF K₂CO₃ 90 6 94 >99.0
Condition BDMSOK₂CO₃9059198.5
Condition CEtOHDIPEA80187894.0
Condition DNMPEt₃N10048996.5

Note: Condition A was selected for the final protocol due to its superior purity profile and the ease of removing DMF during aqueous anti-solvent precipitation.

Experimental Protocol (100 g Scale)

This protocol is designed as a self-validating system; built-in In-Process Controls (IPCs) ensure that each phase of the reaction meets critical quality attributes before proceeding.

Reagents and Materials
  • 4,5-Dichloro-2-nitroaniline: 100.0 g (0.483 mol, 1.0 equiv)

  • Morpholine: 50.5 g (0.580 mol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 100.1 g (0.725 mol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF): 500 mL (5 volumes)

  • Purified Water (DI H₂O): 2000 mL (20 volumes)

Step-by-Step Procedure

Step 1: Reactor Preparation & Charging

  • Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge the reactor with 500 mL of DMF, followed by 100.0 g of 4,5-dichloro-2-nitroaniline. Stir at 200 rpm until a homogeneous yellow/orange solution is achieved.

  • Add 100.1 g of finely powdered K₂CO₃ in a single portion. Causality note: Finely milled K₂CO₃ provides a higher surface area, preventing the reaction from stalling at the intermediate stage.

Step 2: Nucleophile Addition & Heating 4. Begin dropwise addition of morpholine (50.5 g) over 30 minutes. 5. Gradually heat the reaction mixture to an internal temperature of 90 ± 2 °C. 6. Maintain stirring at 90 °C for 6 hours.

Step 3: In-Process Control (IPC) 7. After 6 hours, withdraw a 0.5 mL aliquot, dilute with 5 mL of Acetonitrile, and analyze via HPLC (UV detection at 254 nm). 8. Self-Validation Check: The reaction is deemed complete when the unreacted 4,5-dichloro-2-nitroaniline is ≤ 1.0% (Area %). If > 1.0%, continue heating for an additional 2 hours and re-sample.

Step 4: Anti-Solvent Precipitation & Isolation 9. Cool the reaction mixture to 20–25 °C. 10. Transfer the mixture slowly into a vigorously stirred vessel containing 2000 mL of chilled DI water (0–5 °C) over 45 minutes. 11. Self-Validation Check: Maintain the internal temperature of the aqueous quench below 15 °C during addition. Causality note: Rapid addition or high temperatures will cause the product to "oil out" rather than form filterable crystals. 12. Stir the resulting bright yellow suspension for 2 hours at 5 °C to ensure complete crystallization. 13. Filter the solid through a sintered glass funnel (porosity 3) under vacuum. 14. Wash the filter cake sequentially with DI water (3 × 300 mL) to remove residual DMF, unreacted morpholine, and inorganic salts.

Step 5: Drying 15. Dry the solid in a vacuum oven at 50 °C and 50 mbar for 24 hours until a constant weight is achieved. 16. Expected Yield: ~117 g (94% theoretical yield) of 4-chloro-5-morpholino-2-nitroaniline as a bright yellow to orange crystalline powder.

References

  • Researcher.Life. "Regioselective, Unconventional Pictet–Spengler Cyclization Strategy Toward the Synthesis of Benzimidazole‐Linked Imidazoquinoxalines on a Soluble Polymer Support." Researcher.Life, Apr 2011. Available at:[Link]

Sources

Troubleshooting & Optimization

How to avoid the formation of colored impurities in 4-Chloro-5-morpholino-2-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CHEMSUP-2024-005 Subject: Troubleshooting Colored Impurities & Regioselectivity Issues Status: Open Access Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Flowchart

The Core Problem: The synthesis of 4-Chloro-5-morpholino-2-nitroaniline (typically via nucleophilic aromatic substitution,


, of 4,5-dichloro-2-nitroaniline) is prone to the formation of deeply colored "tarry" impurities. These are not merely cosmetic issues; they indicate specific side-reactions—primarily oxidative coupling (azo formation) or over-substitution (bis-morpholino adducts).

The following diagnostic flowchart outlines the decision logic for identifying and resolving these impurities based on visual cues and TLC/HPLC data.

TroubleshootingLogic Start Observation: Colored Impurity ColorType Identify Color Profile Start->ColorType RedBrown Red/Brown/Black (Darkening upon drying) ColorType->RedBrown Dark Tar DeepOrange Bright Deep Orange (Distinct Spot on TLC) ColorType->DeepOrange Shifted u03bb-max Yellow Pale Yellow (Starting Material) ColorType->Yellow No Color Change Oxidation Cause: Oxidative Coupling (Azo/Azoxy formation) RedBrown->Oxidation OverReaction Cause: Bis-Substitution (4,5-dimorpholino adduct) DeepOrange->OverReaction Incomplete Cause: Low Conversion (Reaction Stalled) Yellow->Incomplete Sol_N2 Action: Sparge solvents with N2 Add antioxidant (BHT) Oxidation->Sol_N2 Sol_Stoich Action: Reduce Morpholine eq. Lower Temp (<80°C) OverReaction->Sol_Stoich Sol_Cat Action: Increase Temp/Base Check Solvent (DMSO/DMF) Incomplete->Sol_Cat

Figure 1: Diagnostic logic for identifying root causes of impurity formation based on visual evidence.

Technical Deep Dive: The Mechanism of Color

To solve the problem, we must understand the chemistry. The reaction is an


 displacement. The starting material, 4,5-dichloro-2-nitroaniline , has two electrophilic sites (C4 and C5).
  • C5 Position (Target): Para to the nitro group. Highly activated due to resonance withdrawal.

  • C4 Position (Impurity): Meta to the nitro group. Less activated.

The "Color Spectrum" of Impurities
Visual AppearanceChemical IdentityMechanistic Cause
Bright Yellow 4,5-Dichloro-2-nitroanilineUnreacted Starting Material.
Orange-Yellow Target Product 4-Chloro-5-morpholino-2-nitroaniline (Standard Nitroaniline chromophore).
Deep Orange/Red 4,5-Dimorpholino-2-nitroanilineOver-reaction. Two morpholine rings donate excessive electron density, bathochromically shifting absorbance.
Brown/Black Tar Azo/Azoxy DimersOxidation. The free primary amine (-NH2) oxidizes in air, especially under basic conditions (excess morpholine) and heat.
Reaction Pathway Diagram[1]

ReactionPathway SM 4,5-Dichloro- 2-nitroaniline (Yellow) Target TARGET PRODUCT 4-Chloro-5-morpholino- 2-nitroaniline (Orange-Yellow) SM->Target S_NAr (C5) Fast Oxid IMPURITY B Oxidative Dimers (Brown Tar) SM->Oxid O2 / Heat Morph + Morpholine Bis IMPURITY A 4,5-Dimorpholino- 2-nitroaniline (Deep Red/Orange) Target->Bis S_NAr (C4) Slow (Over-reaction) Target->Oxid O2 / Heat / Base

Figure 2: Competitive reaction pathways highlighting the origin of colored impurities.

Critical Process Parameters (FAQs)

Q1: Why does my product turn brown during the drying step?

Diagnosis: This is classic oxidative degradation. Nitroanilines are electron-rich (due to the amine) and electron-poor (due to the nitro) simultaneously, creating "push-pull" systems that are sensitive to photo-oxidation. Solution:

  • Inert Atmosphere: Conduct the reaction and the filtration under Nitrogen (

    
    ) or Argon.
    
  • Acidic Wash: Residual morpholine (a base) catalyzes oxidation. Wash the filter cake with dilute HCl (0.5 M) or acetic acid/water to remove free morpholine before drying.

  • Vacuum Dry: Dry at

    
     under vacuum, avoiding prolonged exposure to air and light.
    
Q2: I see a persistent "orange spot" running just below my product on TLC.

Diagnosis: This is likely the 4,5-dimorpholino bis-substituted impurity. Because morpholine is polar, adding a second morpholine ring usually lowers the


 value slightly (depending on the eluent) and shifts the color to a deeper orange.
Solution: 
  • Stoichiometry Control: Do not use a large excess of morpholine. Use 1.05 to 1.1 equivalents . Use a non-nucleophilic base (like Diisopropylethylamine, DIPEA, or solid

    
    ) to scavenge the HCl formed, rather than using excess morpholine as the base.
    
  • Temperature: Lower the reaction temperature. The second substitution (at C4) has a higher activation energy. Keeping the reaction at 60-70°C (vs reflux) favors the mono-substituted product [1].

Q3: Can I use DMF or DMSO to speed up the reaction?

Technical Advisory: While polar aprotic solvents (DMF, DMSO, NMP) accelerate


 reactions significantly, they often lead to darker impurity profiles .
  • Why? These solvents are difficult to remove completely.[1] Residual high-boiling solvent during drying can create "hot spots" that degrade the thermally labile nitroaniline.

  • Recommendation: Use Acetonitrile (MeCN) or Ethanol . If solubility is an issue, use a mixture. Acetonitrile offers the best balance of solubility and ease of removal [2].

The "Golden Batch" Protocol

Use this protocol to minimize colored impurities.

Reagents:

  • 4,5-Dichloro-2-nitroaniline (1.0 eq)[2]

  • Morpholine (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq) — Acts as the acid scavenger.
    
  • Acetonitrile (10 volumes)

Step-by-Step:

  • Inerting: Charge the reaction vessel with 4,5-Dichloro-2-nitroaniline and

    
    . Evacuate and backfill with 
    
    
    
    (3 cycles).
  • Solvation: Add degassed Acetonitrile. Stir to create a suspension.

  • Addition: Add Morpholine dropwise at room temperature. Do not dump it in all at once; localized high concentration favors bis-substitution.

  • Reaction: Heat to 70°C (internal temp). Monitor by HPLC/TLC every hour.

    • Stop Criteria: When Starting Material < 1%. Do not "cook" the reaction overnight if conversion is complete.

  • Quench & Workup (Critical for Color):

    • Cool to Room Temp.[3][4]

    • Pour mixture into Ice Water (20 volumes).

    • Crucial Step: Adjust pH to ~6-7 using dilute acetic acid. This neutralizes residual morpholine and prevents basic oxidation.

  • Isolation: Filter the orange/yellow precipitate. Wash copiously with water (to remove inorganic salts) and then cold ethanol (to remove organic impurities).

  • Drying: Vacuum oven at 45°C.

Impurity Profiling Data

ImpurityRelative Retention Time (HPLC)*ColorOriginRemoval Strategy
Starting Material 1.00YellowIncomplete RxnIncrease time; do not add excess reagent.
Target Product 0.85Orange-Yellow--
Bis-Morpholino 0.65Deep Red/OrangeOver-reactionControl stoichiometry; recrystallize from EtOH.
Phenolic Derivative 0.40YellowHydrolysisEnsure solvents are dry (anhydrous).

*Note: RRT values are approximate and depend on column (C18) and gradient (Water/MeCN).

References

  • BenchChem. (2025).[5][6] Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine: A Detailed Guide to Nucleophilic Aromatic Substitution. Retrieved from

  • MDPI. (2017). Morpholine-Modified Pd/γ-Al2O3 Catalyst in Hydrogenation of p-Chloronitrobenzene. (Discussion on morpholine reactivity and solvent effects). Retrieved from

  • Google Patents. (2018). CN108329211A - The preparation method of 5-chloro-2-nitroanilines.[7][8] (Industrial scale purification and impurity management). Retrieved from

  • ChemicalBook. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications. Retrieved from

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Chloro-5-morpholino-2-nitroaniline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the reactivity and solubility of highly functionalized anilines. 4-Chloro-5-morpholino-2-nitroaniline (CAS 87200-60-0) presents a unique solvent optimization challenge due to its dense array of electronic push-pull substituents: an electron-donating primary amine, a bulky electron-donating morpholine ring, a strongly electron-withdrawing nitro group, and a halogen.

The most common pitfall in drug development workflows involving this scaffold is misjudging the electronic environment of the C4-chloride, leading to failed reactions and poor solvent choices. This guide provides field-proven, causality-driven troubleshooting for solvent optimization in cross-coupling, nitro reduction, and derivatization of this specific compound.

The Electronic Reality of the Scaffold (Why Mechanism Dictates Solvent)

Before optimizing a solvent system, we must establish the electronic causality of the molecule.

  • C1: Primary Aniline (-NH₂)

  • C2: Nitro group (-NO₂)

  • C4: Chloro group (-Cl)

  • C5: Morpholino group

The morpholino group is typically introduced onto the scaffold via an initial nucleophilic aromatic substitution (SNAr) on a precursor like 4,5-dichloro-2-nitroaniline, where the1[1].

However, the remaining chlorine at C4 is meta to the nitro group . It receives no electrophilic activation from the -NO₂. Furthermore, C4 is para to the -NH₂ and ortho to the morpholine—both strong electron-donating groups via resonance. This makes the C4 carbon highly electron-rich, completely shutting down standard SNAr pathways at this position, regardless of how aggressively you optimize the solvent.

Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction failing at the 4-chloro position, even when using polar aprotic solvents like DMF or DMSO at high temperatures?

Root Cause: Electronic deactivation. SNAr reactions are heavily dependent on the stabilization of the2[2]. While polar aprotic solvents are typically recommended to solvate the cation and leave the nucleophile 3[3], this relies on the substrate having an activated electrophilic center. Because C4 is electronically deactivated, SNAr is mechanistically blocked. Solution: Pivot to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Solvent Optimization: Use a biphasic system like 1,4-Dioxane/Water (4:1) . Dioxane provides excellent solubility for the lipophilic substrate and the Pd catalyst, while water dissolves the inorganic base (e.g., K₂CO₃) required for the transmetalation step.

Q2: During the reduction of the 2-nitro group to form the 1,2-diamine, my starting material crashes out of ethanol, leading to incomplete conversion. What is the optimal solvent system?

Root Cause: The bulky, lipophilic morpholino group and the chloro substituent drastically reduce the compound's solubility in pure protic solvents like ethanol at room temperature. Solution: Utilize a ternary co-solvent system. Solvent Optimization: A 5:4:1 mixture of THF, Ethanol, and Water . Tetrahydrofuran (THF) acts as a powerful solubilizer for the morpholino-halogenated scaffold. Ethanol and water provide the necessary protic environment to stabilize the transition states and facilitate proton transfer during metal-mediated reduction (Fe/NH₄Cl).

Q3: I am trying to acylate the C1-amine, but I'm getting poor yields. How does the solvent affect this?

Root Cause: The C1-amine is sterically hindered by the ortho-nitro group and electronically deactivated by the strong electron-withdrawing pull of the -NO₂ group.4[4], dictate the transition state energy in these highly functionalized anilines. Solution: Use a highly polar, non-nucleophilic solvent with a strong organic base (e.g., Pyridine or DIPEA) and a catalyst like DMAP. Solvent Optimization: Dichloromethane (DCM) . DCM provides a non-competing environment that maximizes the electrophilicity of the acyl chloride or anhydride, forcing the sluggish amine to react.

Quantitative Solvent System Matrix

The following table summarizes the optimized solvent environments for the three most common transformations of 4-Chloro-5-morpholino-2-nitroaniline.

Reaction WorkflowSub-optimal SolventObserved IssueOptimized Solvent SystemDielectric Constant (ε)Rationale
SNAr (Attempted at C4) DMF or DMSONo reaction / DecompositionN/A (Switch to Cross-Coupling)36.7 (DMF)C4 is electronically deactivated; solvent cannot overcome the lack of activating groups.
Suzuki Cross-Coupling (C4) Pure TolueneCatalyst/Base precipitation1,4-Dioxane / H₂O (4:1) 2.2 / 80.1Biphasic system dissolves lipophilic SM/catalyst and aqueous base for transmetalation.
Nitro Reduction (C2) Pure EthanolSM crashes out of solutionTHF / EtOH / H₂O (5:4:1) 7.5 / 24.3 / 80.1THF provides solubility; EtOH/H₂O provides the protic relay for the Fe/NH₄Cl reduction.
Amine Acylation (C1) THFSluggish kinetics, low yieldDichloromethane (DCM) 8.9Non-nucleophilic environment maximizes electrophilicity of the acylating agent.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position
  • Charge a flame-dried Schlenk flask with 4-Chloro-5-morpholino-2-nitroaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add anhydrous 1,4-Dioxane to fully dissolve the organic components.

  • In a separate vial, dissolve K₂CO₃ (2.5 equiv) in degassed DI water.

  • Transfer the aqueous base solution to the Schlenk flask, maintaining a strict 4:1 Dioxane:Water volumetric ratio.

  • Degas the biphasic mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Self-Validating Mechanism: The biphasic solvent system ensures that the lipophilic substrate and catalyst remain in the organic phase while the inorganic base is fully solvated in the aqueous phase, enabling efficient transmetalation at the phase interface without precipitating the catalyst.

Protocol B: Chemoselective Nitro Reduction (Béchamp-type)
  • In a round-bottom flask, suspend 4-Chloro-5-morpholino-2-nitroaniline (1.0 equiv) in a 5:4 mixture of THF and Ethanol .

  • Add Iron powder (325 mesh, 5.0 equiv) to the suspension.

  • In a separate vessel, dissolve NH₄Cl (5.0 equiv) in DI water (1 part relative to the 5:4 THF/EtOH mixture).

  • Add the aqueous NH₄Cl solution to the reaction flask. The final solvent ratio must be THF:EtOH:H₂O (5:4:1) .

  • Heat the mixture to 70 °C and stir vigorously for 4 hours.

  • Monitor via TLC. Upon completion, cool the mixture and filter through a pad of Celite to remove iron sludge, washing the pad generously with EtOAc.

  • Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry over Na₂SO₄, and evaporate to yield 4-chloro-5-morpholino-1,2-phenylenediamine.

Self-Validating Mechanism: The use of Fe/NH₄Cl instead of Pd/C with H₂ prevents the unwanted hydrodehalogenation of the C4-Cl bond. The ternary solvent system ensures the starting material remains fully dissolved (via THF) while providing the necessary protic environment (via EtOH/H₂O) for the reduction of the nitro group.

Reaction & Solvent Optimization Workflows

Pathway SM 4-Chloro-5-morpholino- 2-nitroaniline SubSNAr Attempted SNAr at C4-Cl (e.g., in DMF/DMSO) SM->SubSNAr Nucleophile SubSuzuki Suzuki Cross-Coupling at C4-Cl SM->SubSuzuki Pd Catalyst, Boronic Acid SubRed Nitro Reduction to 1,2-Diamine SM->SubRed Fe/NH4Cl (Avoid Pd/C) FailSNAr Reaction Fails (C4 is meta to NO2, para to NH2) SubSNAr->FailSNAr Electronic Deactivation OptSuzuki Optimal Solvent: 1,4-Dioxane/H2O (4:1) (Dissolves Pd cat. & base) SubSuzuki->OptSuzuki Biphasic System OptRed Optimal Solvent: THF/EtOH/H2O (Prevents precipitation) SubRed->OptRed Co-solvent Solubilization

Electronic mapping and reaction pathway decision tree for 4-Chloro-5-morpholino-2-nitroaniline.

SolventOpt Start Solvent Selection: Nitro Reduction EtOH Pure EtOH Start->EtOH THF Pure THF Start->THF Mix THF / EtOH / H2O (5:4:1) Start->Mix EtOH_Res Poor Solubility: Morpholino group causes precipitation EtOH->EtOH_Res THF_Res Poor Proton Transfer: Sluggish reduction kinetics THF->THF_Res Mix_Res Optimal System: High solubility & rapid proton relay Mix->Mix_Res

Solvent optimization workflow for the chemoselective nitro reduction process.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines... - NIH.gov. 4

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem. 3

  • A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives... - ACS Publications. 2

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - MDPI. 1

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Chloro-5-morpholino-2-nitroaniline by Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality, safety, and efficacy.[1] This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of 4-Chloro-5-morpholino-2-nitroaniline, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you in selecting the most appropriate analytical strategy for your research and development needs.

4-Chloro-5-morpholino-2-nitroaniline is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] Its molecular structure, featuring a substituted nitroaniline core, makes it amenable to a variety of analytical techniques. However, the potential for isomeric impurities and byproducts from its synthesis necessitates a highly selective and accurate method for purity assessment.

The Power of Quantitative NMR (qNMR) for Primary Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering a distinct advantage over other techniques: it does not require a reference standard of the same substance.[3] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[4][5] This allows for the direct and highly accurate quantification of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[6]

Why qNMR is a Superior Choice for Purity Analysis:
  • Orthogonality: qNMR provides a method of purity assessment that is mechanistically different from common purification techniques like chromatography, offering a truly independent verification of purity.[7]

  • Universal Detection: 1H qNMR is applicable to nearly all organic molecules, as protons are almost ubiquitous.[8]

  • Non-destructive: The sample can be recovered unchanged after analysis, which is particularly valuable when working with precious or mass-limited materials.[7]

  • Simultaneous Qualitative and Quantitative Analysis: A single qNMR experiment can provide structural confirmation of the analyte while simultaneously determining its purity.[7]

Experimental Protocol: Purity Determination of 4-Chloro-5-morpholino-2-nitroaniline by 1H qNMR

This protocol outlines the key steps for the accurate purity determination of 4-Chloro-5-morpholino-2-nitroaniline using an internal standard.

1. Method Planning:
  • Selection of Internal Standard: A suitable internal standard should be of high purity, chemically inert, and have at least one signal that is well-resolved from the analyte signals.[9] For 4-Chloro-5-morpholino-2-nitroaniline, a common choice is maleic acid or dimethyl sulfone, depending on the chosen solvent.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without causing any chemical degradation.[9] Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for this compound.

2. Sample Preparation:
  • Accurately weigh approximately 15-25 mg of 4-Chloro-5-morpholino-2-nitroaniline into a clean, dry NMR tube using a microbalance.[10]

  • Accurately weigh an equimolar amount of the chosen internal standard (e.g., maleic acid) and add it to the same NMR tube.[9]

  • Add a precise volume of the deuterated solvent (e.g., 600 µL of DMSO-d6) to the NMR tube.[11]

  • Securely cap the tube and ensure complete dissolution by gentle vortexing or sonication.[9]

3. Data Acquisition:
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Key Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[11]

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and internal standard signals being integrated. This ensures complete relaxation and accurate signal integration. A typical starting point is 30 seconds, but should be experimentally determined.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals of interest.[11]

    • Receiver Gain: The receiver gain should be optimized to avoid signal clipping.

4. Data Processing and Purity Calculation:
  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Calculate the purity of 4-Chloro-5-morpholino-2-nitroaniline using the following equation[6]:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq Transfer to NMR Tube processing Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result result calculation->result Final Purity Value

Comparative Analysis with Alternative Techniques

While qNMR offers significant advantages, a comprehensive purity assessment often benefits from orthogonal methods. The choice of technique depends on the specific requirements of the analysis, such as the nature of potential impurities and the desired level of sensitivity.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity analysis due to its high resolution and sensitivity, making it excellent for separating structurally similar impurities from the main compound.[12][13]

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[1]

  • Advantages: Excellent for detecting and quantifying trace-level impurities.

  • Limitations: Requires a reference standard of the analyte for accurate quantification. May not detect impurities that do not have a chromophore if UV detection is used.[14]

HPLC Experimental Protocol:
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for nitroaniline derivatives.[1]

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).[1]

  • Quantification: Purity is often determined by area percent, assuming all components have a similar response factor. For higher accuracy, a reference standard and calibration curve are necessary.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.[15] For compounds like nitroanilines, derivatization may be necessary to improve volatility and thermal stability.[16]

  • Principle: Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[1]

  • Advantages: High sensitivity, especially when coupled with a mass spectrometer (GC-MS) for impurity identification.

  • Limitations: Not suitable for non-volatile or thermally labile compounds.[12] Derivatization can add complexity to the analysis.[17]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.[18]

  • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. Impurities typically cause a depression and broadening of the melting point.[19]

  • Advantages: Provides an absolute measure of purity without the need for a reference standard. Requires a small amount of sample.[14]

  • Limitations: Only applicable to crystalline materials with a sharp melting point. Not suitable for compounds that decompose upon melting.[14] Less sensitive to impurities compared to chromatographic methods.

Comparison of Analytical Techniques
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity proportional to the number of nucleiDifferential partitioningVolatility-based separationMelting point depression
Reference Standard Internal standard of a different compound requiredAnalyte reference standard required for accurate quantificationAnalyte reference standard required for accurate quantificationNot required
Selectivity High for structurally distinct moleculesHigh for separating isomers and related substancesHigh for volatile compoundsModerate
Sensitivity ModerateHighVery High (especially with MS)Low to Moderate
Applicability Broad range of soluble organic compoundsNon-volatile and thermally labile compoundsVolatile and thermally stable compoundsCrystalline compounds with sharp melting points
Key Advantage Absolute quantification without an analyte-specific standardExcellent for trace impurity detectionExcellent for volatile impurities and identification with MSAbsolute purity of highly pure crystalline materials

Method_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes qNMR qNMR Absolute_Quant Absolute Quantification qNMR->Absolute_Quant Primary Method Structural_Info Structural Information qNMR->Structural_Info Inherent HPLC HPLC High_Sensitivity High Sensitivity HPLC->High_Sensitivity Trace Impurities GC GC GC->High_Sensitivity Volatile Impurities DSC DSC DSC->Absolute_Quant For High Purity Thermal_Properties Thermal Properties DSC->Thermal_Properties

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity analysis of 4-Chloro-5-morpholino-2-nitroaniline, quantitative NMR stands out as a robust and accurate primary method. Its ability to provide an absolute purity value without the need for an analyte-specific reference standard is a significant advantage in research and development settings.[3] However, for a complete impurity profile, especially for regulatory submissions, an orthogonal approach is highly recommended. Combining the absolute quantification power of qNMR with the high sensitivity of a chromatographic technique like HPLC provides a self-validating system that ensures the highest confidence in the quality of the pharmaceutical intermediate. This integrated strategy, grounded in sound scientific principles and meticulous experimental execution, is essential for advancing drug development programs.

References
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC.
  • (n.d.). Purity by Absolute qNMR Instructions.
  • J-Stage. (n.d.). Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • PubMed. (2020, September 1). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • Benchchem. (n.d.). Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide.
  • Academia.edu. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • (n.d.). Quantitative NMR Spectroscopy.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Mestrelab Research Analytical Chemistry Software. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation).
  • (2020, October 1). Quantitative NMR Spectroscopy.
  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • PubMed. (1981, July). Gas-liquid chromatographic determination of aniline metabolites of substituted urea and carbamate herbicides in aqueous solution.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • CymitQuimica. (n.d.). CAS 89-63-4: 4-Chloro-2-nitroaniline.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR).
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

Sources

Comparison of synthetic routes for 4-Chloro-5-morpholino-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

The synthesis of 4-Chloro-5-morpholino-2-nitroaniline presents a classic regiochemical trap for medicinal chemists. A superficial retrosynthetic analysis suggests a direct Nucleophilic Aromatic Substitution (SnAr) on 4,5-dichloro-2-nitroaniline. However, experimental data confirms that this "standard" route predominantly yields the wrong isomer (4-morpholino-5-chloro-2-nitroaniline) due to the electronic directing effects of the nitro group.

This guide contrasts the Commercial SnAr Route (often leading to isomeric impurities) with a Directed Nitration Route designed to enforce the correct 4-chloro-5-morpholino substitution pattern. We provide self-validating protocols to ensure structural integrity and avoid costly downstream failures in SAR (Structure-Activity Relationship) studies.

The Isomer Problem
  • Target Molecule: 4-Chloro-5-morpholino-2-nitroaniline (Morpholine meta to Nitro).

  • Common Impurity/Wrong Isomer: 4-Morpholino-5-chloro-2-nitroaniline (Morpholine para to Nitro).

II. Strategic Pathway Comparison

The following table summarizes the critical differences between the two primary synthetic strategies.

FeatureRoute A: Direct SnAr (The "Trap")Route B: Directed Nitration (Recommended)
Precursor 4,5-Dichloro-2-nitroaniline3-Bromo-4-chloroaniline
Key Reaction Nucleophilic Aromatic SubstitutionBuchwald-Hartwig / Nitration
Regioselectivity Poor/Incorrect (Favors C4-substitution)Excellent (Directed by Acetamide/Morpholine)
Major Product 4-Morpholino-5-chloro-2-nitroaniline4-Chloro-5-morpholino-2-nitroaniline
Yield (Target) < 10% (Minor isomer)55-65% (Overall)
Scalability High (for the wrong isomer)Moderate (Multi-step)

III. Detailed Synthetic Pathways[1]

Route A: The Regiochemical Trap (Direct SnAr)

Use this section to understand why standard commercial methods fail for this specific target.

In 4,5-dichloro-2-nitroaniline, the carbon at position 4 is para to the electron-withdrawing nitro group, making it highly electrophilic. The carbon at position 5 is meta to the nitro group and significantly less reactive. Consequently, reaction with morpholine displaces the C4-chlorine.

Mechanism & Flow:

RouteA SM 4,5-Dichloro-2-nitroaniline Inter Meisenheimer Complex (Stabilized at C4) SM->Inter Morpholine, Reflux Prod_Wrong 4-Morpholino-5-chloro-2-nitroaniline (MAJOR PRODUCT) Inter->Prod_Wrong -HCl Prod_Target 4-Chloro-5-morpholino-2-nitroaniline (MINOR/TRACE) Inter->Prod_Target Kinetic Barrier

Figure 1: The electronic bias of the nitro group forces substitution at C4, yielding the incorrect isomer.

Route B: The Directed Nitration Protocol (Recommended)

This route utilizes the synergistic directing effects of an acetamide group and the morpholine ring to force the nitro group into the correct position.

Retrosynthetic Logic:

  • Establish the Morpholine-Chlorine relationship first using Pd-catalysis (overriding electronic bias).

  • Protect the amine to alter steric/electronic directing parameters.

  • Nitrate.[1][2][3] The Acetamide (Ortho-director) and Morpholine (Para-director) cooperatively direct the incoming electrophile to Position 6 (which becomes Position 2 in the final numbering).

Workflow Diagram:

RouteB Step1 Start: 3-Bromo-4-chloroaniline Step2 Step 1: Buchwald-Hartwig Coupling (Pd2(dba)3, BINAP, Morpholine) Selectivity: Br >> Cl Step1->Step2 Step3 Intermediate: 3-Morpholino-4-chloroaniline Step2->Step3 Step4 Step 2: Acetylation (Ac2O, AcOH) Step3->Step4 Step5 Intermediate: N-(3-Morpholino-4-chlorophenyl)acetamide Step4->Step5 Step6 Step 3: Regioselective Nitration (HNO3, H2SO4, 0°C) Directs to C6 (Ortho to NHAc, Para to Morph) Step5->Step6 Step7 Step 4: Deprotection (HCl, EtOH, Reflux) Step6->Step7 Final Target: 4-Chloro-5-morpholino-2-nitroaniline Step7->Final

Figure 2: Step-wise construction ensuring correct regiochemistry.

IV. Experimental Protocols

Step 1: Synthesis of 3-Morpholino-4-chloroaniline (Buchwald Coupling)

Objective: Selective displacement of Bromine in the presence of Chlorine.

  • Setup: In a dry Schlenk flask, charge 3-bromo-4-chloroaniline (1.0 eq), morpholine (1.2 eq), NaOtBu (1.4 eq), Pd2(dba)3 (2 mol%), and BINAP (4 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Degas with Argon and heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 7:3).

    • Expert Insight: The Chlorine atom remains intact because oxidative addition to Ar-Cl is significantly slower than Ar-Br under these conditions.

Step 2: Protection (Acetylation)[1]
  • Dissolve the aniline from Step 1 in DCM .

  • Add Acetic Anhydride (1.1 eq) and Triethylamine (1.2 eq). Stir at RT for 2 hours.

  • Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over Na2SO4.

Step 3: Regioselective Nitration

Critical Step: Temperature control is vital to prevent over-nitration.

  • Dissolution: Dissolve N-(3-morpholino-4-chlorophenyl)acetamide in concentrated H2SO4 at 0°C.

  • Addition: Dropwise add fuming HNO3 (1.05 eq) maintaining internal temperature < 5°C.

  • Mechanism Check: The NHAc group directs ortho (positions 2 and 6). Position 2 is sterically crowded by the morpholine ring. Position 6 is ortho to NHAc and para to the electron-donating Morpholine oxygen/nitrogen lone pairs. Position 6 is highly favored.

  • Quench: Pour onto crushed ice. Filter the yellow precipitate.

Step 4: Deprotection
  • Suspend the nitrated intermediate in Ethanol .

  • Add 6M HCl (5 eq) and reflux for 2 hours.

  • Neutralization: Cool and neutralize with NaOH to pH 8.

  • Isolation: Filter the orange/red solid. Recrystallize from Ethanol/Water.[4][2]

V. Validation & Quality Control (Self-Validating System)

To confirm you have the Target (4-Cl, 5-Morph) and not the Wrong Isomer (4-Morph, 5-Cl) , use 1H NMR diagnostics.

Diagnostic FeatureTarget: 4-Chloro-5-morpholino-2-nitroanilineWrong Isomer: 4-Morpholino-5-chloro-2-nitroaniline
H3 Proton (Ortho to NO2) Deshielded (~8.2 ppm) . It is ortho to NO2 and ortho to Cl (weak withdrawer).Shielded (~7.5 ppm) . It is ortho to NO2 but ortho to Morpholine (strong donor).
NOE Signal Irradiating H6 (proton next to NH2) shows enhancement of Morpholine protons .Irradiating H3 (proton next to NO2) shows enhancement of Morpholine protons .
Coupling H3 and H6 appear as singlets (para to each other).H3 and H6 appear as singlets (para to each other). Coupling alone cannot distinguish.

Expert Tip: If your H3 proton signal is significantly upfield (below 7.8 ppm), you likely have the wrong isomer where the morpholine is shielding the proton next to the nitro group.

VI. References

  • Regioselectivity of SnAr in Nitroanilines:

    • Study on the reactivity of 4,5-dichloro-2-nitroaniline derivatives.

    • Source:

  • Buchwald-Hartwig Amination Selectivity:

    • Selective coupling of amines with aryl bromides in the presence of chlorides.

    • Source:

  • Nitration of Acetamides:

    • Directing effects in the nitration of N-arylacetamides.

    • Source:

  • Commercial Availability & CAS Verification:

    • Confirmation of CAS 87200-60-0 as the specific 4-chloro-5-morpholino isomer.

    • Source:

Sources

Structural Validation of 4-Chloro-5-morpholino-2-nitroaniline: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemical Challenge

In the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs), 4-Chloro-5-morpholino-2-nitroaniline serves as a critical intermediate. However, the nucleophilic aromatic substitution (


) used to install the morpholine ring often yields regioisomers that are difficult to distinguish by standard 1H NMR.

Specifically, distinguishing the target molecule from its isomer, 4-Morpholino-5-chloro-2-nitroaniline , is non-trivial because both isomers possess two aromatic protons in a para relationship (positions 3 and 6), resulting in two singlets in the 1H NMR spectrum with no vicinal coupling.

This guide validates the use of Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural elucidation, comparing its efficacy against spectroscopic alternatives and providing a self-validating experimental protocol.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

While NMR is the workhorse of solution-state chemistry, it struggles with "silent" regioisomerism in polysubstituted benzenes. SC-XRD provides absolute spatial resolution.

Table 1: Comparative Efficacy for Regioisomer Differentiation
FeatureSC-XRD (Crystallography) 1H / 13C NMR HRMS (Mass Spec)
Primary Output Absolute 3D atomic connectivity & packingMagnetic environment of nucleiElemental composition (m/z)
Regioisomer ID Definitive (Direct visualization of Cl vs. N)Ambiguous (Requires complex NOE/HMBC)Ineffective (Isomers have identical mass)
Stereochemistry Defines absolute configuration & conformationRelative (unless chiral solvating agents used)None
Sample State Solid (Single Crystal required)SolutionGas Phase (Ionized)
Time to Result 2–24 Hours (Data + Refinement)10–30 Minutes< 5 Minutes
Material Req. ~0.1 mg (recoverable)~5–10 mg (recoverable)< 1 µg (destructive)
Decision Matrix: When to Pivot to X-ray
  • Scenario A: You have two singlets in the aromatic region of your NMR and cannot confirm if the morpholine is at C4 or C5. -> Use SC-XRD. [1][2]

  • Scenario B: You observe unexpected solubility issues (suggesting polymorphism). -> Use SC-XRD. [1][2]

  • Scenario C: You need to map intermolecular hydrogen bonding (e.g., Nitro-Amino interactions) for formulation stability. -> Use SC-XRD. [1][2]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). It includes "Checkpoints" to validate success at each stage.

Phase 1: Crystallization (The Critical Step)

Nitroanilines are prone to forming thin, brittle needles. To obtain block-like crystals suitable for diffraction, we utilize a slow evaporation or liquid diffusion method.

  • Solvent System: Acetone/Ethanol (1:1) or Dichloromethane/Hexane (Diffusion).

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of Acetone.

    • Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

    • Place in a small vial; cover with parafilm and poke 3 small holes.

    • Allow to stand undisturbed at 4°C (fridge) to reduce thermal motion during nucleation.

  • Validation Checkpoint: Inspect under a polarizing microscope. Crystals must extinguish light sharply (turn black) when rotated 90°. If they remain bright or fade unevenly, they are twinned or polycrystalline—do not mount.

Phase 2: Data Collection Strategy
  • Radiation Source: Mo-Kα (

    
     = 0.71073 Å)  is preferred over Cu-Kα.
    
    • Reasoning: The Chlorine atom introduces significant absorption. Mo radiation reduces the absorption coefficient (

      
      ), preventing systematic errors in bond length determination.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Morpholine rings often exhibit chair/boat disorder at room temperature. Freezing the crystal minimizes thermal ellipsoids, allowing precise assignment of the Oxygen vs. Nitrogen position in the morpholine ring.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , common for planar aromatic systems stacking via
    
    
    -
    
    
    interactions.
  • Refinement Logic:

    • Solve using Intrinsic Phasing (SHELXT) .

    • Assign non-hydrogen atoms (Cl, O, N, C).

    • Critical Step: Distinguish N(morpholine) from O(morpholine). The Oxygen atom will have a lower electron density peak than Nitrogen if misassigned, or higher thermal parameters.

    • Refine Hydrogen atoms on the Aniline (

      
      ) freely to confirm intramolecular H-bonding to the Nitro group (
      
      
      
      ).
Phase 4: Final Validation Metrics (The "Trust" Factors)

A structure is only valid if it meets these criteria:

  • R1 Value: < 5.0% (indicates high agreement between model and data).

  • Goodness of Fit (GooF): Between 0.9 and 1.1.

  • CheckCIF Report: No "A-level" alerts regarding missed symmetry or voids.

Structural Insights & Expected Outcomes

Upon successful refinement, the X-ray structure of 4-Chloro-5-morpholino-2-nitroaniline typically reveals:

  • Intramolecular H-Bond: A strong planarizing hydrogen bond between one amino proton and the nitro oxygen (

    
    ). This locks the nitro group coplanar with the benzene ring, affecting the electronic conjugation.
    
  • Morpholine Conformation: The morpholine ring usually adopts a chair conformation .

  • Steric Twist: Due to the adjacent Chlorine (position 4) and Nitro (position 2) groups, the morpholine at position 5 may be twisted out of the plane of the benzene ring to relieve steric strain. This "twist angle" is a key parameter for predicting solubility and bioavailability, which cannot be derived from NMR.

Visualized Workflows (Graphviz)

Diagram 1: The Structural Validation Workflow

This diagram outlines the linear process from crude synthesis to final CIF validation.

ValidationWorkflow Synthesis Crude Synthesis (Isomer Mixture) Crystallization Crystallization (Acetone/EtOH) Synthesis->Crystallization Screening Microscope Screening (Polarized Light) Crystallization->Screening Screening->Crystallization Polycrystalline (Retry) DataCollection SC-XRD Data Collection (Mo-Kα, 100K) Screening->DataCollection Single Crystal Phasing Structure Solution (SHELXT) DataCollection->Phasing Refinement Refinement & Validation (checkCIF) Phasing->Refinement

Caption: Step-by-step workflow for converting a synthetic mixture into a validated crystallographic model.

Diagram 2: Analytical Decision Matrix

This diagram illustrates the logical path a scientist should take when choosing between NMR and XRD for this specific molecule.

DecisionMatrix Start Start: Purified Solid NMR 1H NMR Analysis Start->NMR Result1 Coupling Patterns Clear? (Ortho/Meta) NMR->Result1 Result2 Ambiguous Singlets? (Para H's) Result1->Result2 No Outcome Definitive Regioisomer ID Result1->Outcome Yes (Rare for this cmpd) XRD SC-XRD Analysis Result2->XRD Required XRD->Outcome

Caption: Decision tree highlighting the necessity of XRD when NMR results are ambiguous due to substitution patterns.

References

  • International Union of Crystallography (IUCr). Commission on Small Molecule Crystallography: CheckCIF Validation Service. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small-Molecule Organic and Metal-Organic Crystal Structures. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Chloro-5-morpholino-2-nitroaniline and Structurally Related Nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Contextualizing Reactivity in Drug Development

Nitroanilines are foundational scaffolds in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of dyes, pharmaceuticals, and other specialized chemicals.[1] The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts a unique chemical character to the aromatic ring.[2] This guide provides an in-depth comparative analysis of 4-Chloro-5-morpholino-2-nitroaniline , a highly substituted nitroaniline, against its simpler structural relatives: the canonical isomers (ortho-, meta-, and para-nitroaniline) and its direct precursor analog, 4-Chloro-2-nitroaniline .

Understanding the nuanced reactivity of 4-Chloro-5-morpholino-2-nitroaniline is critical for drug development professionals. The introduction of the chloro and morpholino substituents dramatically alters the electronic and steric landscape of the nitroaniline core. These modifications have profound implications for key synthetic transformations, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and nitro group reduction. This guide elucidates these differences through the lens of physical organic chemistry principles and provides validated experimental protocols to empower researchers in their synthetic endeavors.

II. Electronic and Steric Landscape: The "Why" Behind Reactivity

The reactivity of a substituted benzene ring is governed by the cumulative inductive and resonance effects of its substituents. In 4-Chloro-5-morpholino-2-nitroaniline, four distinct groups compete to influence the electron density of the ring.

  • Amino Group (-NH₂ at C1): A potent activating group that donates electron density via resonance (+M effect), which is stronger than its inductive withdrawal (-I effect). It strongly directs incoming electrophiles to the ortho and para positions.[2]

  • Nitro Group (-NO₂ at C2): A powerful deactivating group through both strong inductive withdrawal (-I) and resonance withdrawal (-M). It is a meta-director for electrophilic attack and, critically, a strong activator for nucleophilic aromatic substitution when positioned ortho or para to a leaving group.[3]

  • Chloro Group (-Cl at C4): An inductively electron-withdrawing (-I) but resonance-donating (+M) group. Its inductive effect dominates, making it overall deactivating for EAS, yet it directs incoming electrophiles to the ortho and para positions. It serves as an excellent leaving group in SNAr reactions.[4]

  • Morpholino Group (at C5): This N-aryl substituent acts as an electron-donating group through the nitrogen's lone pair (+M effect), similar to an amino group. The oxygen atom in the morpholine ring exerts a through-sigma inductive pull (-I).[5] Overall, it is an activating, ortho/para-directing group. Its significant steric bulk can also influence reaction rates and regioselectivity.

The following diagram illustrates the primary electronic influences on the core aromatic ring.

Caption: Electronic effects of substituents on the aromatic ring.

III. Comparative Reactivity Analysis

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most significant transformation for chloro-nitro-substituted aromatics. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[3] Reactivity is dramatically enhanced by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6]

  • Baseline (4-Chloro-2-nitroaniline): In this molecule, the nitro group is ortho to the chlorine atom. This positioning strongly activates the C-Cl bond for nucleophilic attack by stabilizing the negative charge that develops in the Meisenheimer intermediate through resonance.

  • 4-Chloro-5-morpholino-2-nitroaniline: This compound is expected to be less reactive in SNAr reactions compared to 4-Chloro-2-nitroaniline.

    • Causality: The introduction of the electron-donating morpholino group at C5 (meta to the chlorine) increases the overall electron density of the ring. This donation destabilizes the negatively charged Meisenheimer complex, thereby increasing the activation energy of the first, rate-determining step. While the primary activating effect of the ortho-nitro group remains, the deactivating influence of the morpholino group will slow the reaction rate.

Caption: Generalized SNAr mechanism highlighting the key intermediate.

B. Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile. Reactivity is enhanced by electron-donating groups (EDGs) and diminished by EWGs.[2]

  • Baseline (Nitroaniline Isomers): The reactivity towards EAS is significantly reduced compared to aniline due to the deactivating nitro group.[2] The amino group's activating, ortho-, para-directing effect dominates, leading to substitution primarily at positions ortho or para to the -NH₂ group.[2]

  • 4-Chloro-5-morpholino-2-nitroaniline: The ring is already heavily substituted, making further EAS challenging. However, we can predict the directing effects. The two most powerful activating groups, the amino (C1) and morpholino (C5), will dictate the outcome.

    • Causality: The amino group strongly activates C6 (ortho) and C4 (para, blocked). The morpholino group activates C6 (ortho) and C2 (para, blocked). Therefore, the only available position, C6 , is strongly activated by both EDGs. Despite the deactivating effects of the nitro and chloro groups, any potential EAS would be overwhelmingly directed to this position. The overall reactivity is likely low due to the cumulative deactivating effects and steric hindrance.

C. Reduction of the Nitro Group

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, often accomplished with reagents like metals in acid (e.g., SnCl₂, Fe/HCl) or via catalytic hydrogenation.[7][8]

  • Baseline (Nitroanilines): The reduction of simple nitroanilines is generally straightforward.[9][10]

  • 4-Chloro-5-morpholino-2-nitroaniline: The reduction is expected to proceed efficiently.

    • Causality: The other functional groups (amine, chloro, morpholino) are generally stable under common nitro reduction conditions. The increased electron density from the amino and morpholino groups may slightly increase the ease of reduction compared to nitrobenzenes lacking such donors, as the nitro group is rendered more electron-rich. However, this effect is generally minor compared to the choice of reducing agent. Care must be taken with catalytic hydrogenation, as reductive dehalogenation of the C-Cl bond can sometimes occur under harsh conditions.

D. Basicity of the Anilino Nitrogen

The availability of the lone pair of electrons on the anilino nitrogen determines its basicity (pKa of the conjugate acid).

  • Baseline (Nitroaniline Isomers): The electron-withdrawing nitro group delocalizes the nitrogen's lone pair, significantly reducing basicity compared to aniline. This effect is strongest when the nitro group is ortho or para to the amine due to direct resonance stabilization. The expected basicity order is m-nitroaniline > p-nitroaniline > o-nitroaniline .[1][11]

  • 4-Chloro-5-morpholino-2-nitroaniline: The basicity is expected to be very low, likely less than that of o-nitroaniline.

    • Causality: The primary anilino nitrogen at C1 is flanked by an ortho-nitro group, which drastically reduces basicity through resonance and inductive effects. Additionally, the chloro group at C4 exerts a strong -I effect, further withdrawing electron density and decreasing the availability of the lone pair. The +M effect of the morpholino group at C5 is too distant to significantly counteract these powerful electron-withdrawing effects on the C1 amino group.

IV. Comparative Experimental Data

The following table summarizes the predicted and known properties for the compounds under discussion.

Propertyo-Nitroanilinep-Nitroaniline4-Chloro-2-nitroaniline4-Chloro-5-morpholino-2-nitroaniline (Predicted)Justification for Prediction
pKb 14.28[11]13.05[11]~14-15> 15Strong -I/-M effect from ortho-NO₂ and additional -I from para-Cl will make it a weaker base.
Reactivity in SNAr N/A (no leaving group)N/A (no leaving group)HighModerate+M effect of the morpholino group at C5 destabilizes the Meisenheimer intermediate.
Reactivity in EAS Moderate (for a nitroaniline)Moderate (for a nitroaniline)LowVery LowRing is sterically hindered and has two deactivating groups (-NO₂, -Cl).
Ease of Nitro Reduction StandardStandardStandardStandardOther groups are generally stable; increased electron density may slightly facilitate reduction.

V. Experimental Protocols

Causality Note: These protocols are designed as parallel experiments. Running the target compound and the baseline compound (4-Chloro-2-nitroaniline) side-by-side under identical conditions is a self-validating system. It cancels out minor variations in temperature or reagent concentration, allowing for a direct and trustworthy comparison of reactivity.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol compares the rate of reaction of 4-Chloro-2-nitroaniline and 4-Chloro-5-morpholino-2-nitroaniline with a model nucleophile, piperidine.

Methodology:

  • Reaction Setup:

    • Label two identical 10 mL round-bottom flasks as 'A' (4-Chloro-2-nitroaniline) and 'B' (4-Chloro-5-morpholino-2-nitroaniline).

    • To flask A, add 4-Chloro-2-nitroaniline (e.g., 172.6 mg, 1.0 mmol).

    • To flask B, add 4-Chloro-5-morpholino-2-nitroaniline (257.7 mg, 1.0 mmol).

    • To each flask, add 5 mL of ethanol and a magnetic stir bar. Stir until dissolved.

  • Reaction Initiation:

    • To each flask, add piperidine (1.2 eq, 102.2 mg, 1.2 mmol) simultaneously using a syringe.

    • Place both flasks in a pre-heated oil bath at 60°C and start a timer.

  • Monitoring:

    • Every 15 minutes, take a small aliquot from each reaction mixture using a capillary tube.

    • Spot the aliquots on a single TLC plate (e.g., silica gel, 3:1 Hexanes:Ethyl Acetate).

    • Monitor the disappearance of the starting material spot and the appearance of the product spot (which will be more polar).

  • Analysis:

    • Compare the TLC plates over time. The reaction that shows a faster consumption of starting material is more reactive. For quantitative analysis, samples can be analyzed by LC-MS or GC-MS.

  • Work-up (upon completion):

    • Cool the reaction mixtures to room temperature.

    • Concentrate the mixtures under reduced pressure.

    • Purify the residue by column chromatography to isolate the respective products.

snar_workflow cluster_A Flask A: 4-Chloro-2-nitroaniline cluster_B Flask B: 4-Chloro-5-morpholino-2-nitroaniline A_setup 1. Dissolve Substrate A in Ethanol A_init 2. Add Piperidine A_setup->A_init heat Heat both flasks at 60°C A_init->heat A_monitor 3. Monitor by TLC (t = 15, 30, 45... min) analysis 4. Compare TLC Plates Determine Relative Rate A_monitor->analysis B_setup 1. Dissolve Substrate B in Ethanol B_init 2. Add Piperidine B_setup->B_init B_init->heat B_monitor 3. Monitor by TLC (t = 15, 30, 45... min) B_monitor->analysis start Parallel Setup start->A_setup start->B_setup heat->A_monitor heat->B_monitor

Caption: Experimental workflow for comparative SNAr kinetics.

Protocol 2: Comparative Nitro Group Reduction

This protocol uses tin(II) chloride, a classic and reliable reagent for the chemoselective reduction of nitro groups in the presence of aryl halides.[7]

Methodology:

  • Reaction Setup:

    • Set up two flasks, 'A' and 'B', as described in Protocol 1, with the respective nitroaniline substrates (1.0 mmol).

    • To each flask, add 10 mL of concentrated HCl. Stir to form a suspension.

  • Reaction Initiation:

    • To each flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 3.0 eq, 677 mg, 3.0 mmol) portion-wise. The reaction is often exothermic.

    • Stir the mixtures at room temperature.

  • Monitoring:

    • Monitor the reactions by TLC until the starting material is consumed. The resulting diamine products will have significantly different Rf values.

  • Work-up:

    • Carefully pour each reaction mixture into a beaker containing crushed ice.

    • Basify the solution by slowly adding aqueous NaOH (6M) until the pH is >10 and the tin salts precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product.

VI. Conclusion

While structurally derived from a simple nitroaniline core, 4-Chloro-5-morpholino-2-nitroaniline exhibits a distinct reactivity profile. Its susceptibility to nucleophilic aromatic substitution at the C4 position is significantly attenuated by the electron-donating morpholino group at C5 when compared to its analog, 4-chloro-2-nitroaniline. The heavily substituted and electronically varied nature of the ring renders it largely inert to further electrophilic substitution, with any potential reaction directed to the C6 position. Conversely, the foundational reactions of the core functional groups, such as the reduction of the nitro group and the low basicity of the anilino nitrogen, remain broadly predictable. This guide provides the theoretical rationale and practical, comparative methodologies essential for researchers to effectively utilize this complex building block in the synthesis of novel chemical entities.

VII. References

  • Benchchem. A Comparative Guide to the Reactivity of Nitroaniline Isomers. 2

  • Benchchem. Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview. 12

  • Millefiori, S., et al. Electronic spectra and structure of nitroanilines. 13

  • Benchchem. A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.

  • Benchchem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. 7

  • Benchchem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. 14

  • PubMed. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines.

  • Fiveable. Meta-nitroaniline Definition.

  • AFIT. Substituent Effects on the Physical Properties and pKa of Aniline.

  • Quora. What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?.

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions.

  • PubMed. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium.

  • Benchchem. A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substi. 6

  • PMC. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.

  • Wikipedia. Nucleophilic aromatic substitution.

  • Arabian Journal of Chemistry. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy.

  • MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines.

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

  • ResearchGate. Recycling experiments of conversion for the reduction of nitroaniline.

  • Quora. Why does aniline react faster than nitro benzene in an electronic substitution reaction?.

  • Redalyc. PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE.

  • ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.

  • Royal Society of Chemistry. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.

  • Britannica. Nucleophilic aromatic substitution | chemical reaction.

  • PrepChem.com. Synthesis of 4-chloro-2-fluoro-5-nitroaniline.

  • ChemicalBook. 4-Chloro-2-nitroaniline synthesis.

  • PubChem. 4-Chloro-2-nitroaniline.

  • Benchchem. 4-(5-Chloro-2-nitrophenyl)morpholine.

  • Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.

  • Benchchem. Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. 15

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

  • Fluorochem. 4-Chloro-5-fluoro-2-nitroaniline.

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A Comparative Guide to the Catalytic Reduction of 4-Chloro-5-morpholino-2-nitroaniline: Performance Benchmarking for Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient and selective transformation of functional groups is paramount. Nitroanilines, as a class of compounds, are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials.[1] The reduction of the nitro group to an amine is a foundational transformation, often serving as a key step in the elaboration of molecular complexity. This guide provides a comprehensive performance benchmark of 4-Chloro-5-morpholino-2-nitroaniline in a catalytic nitro group reduction, comparing its reactivity and efficiency against structurally related and commonly utilized nitroaniline derivatives.

The selection of a specific substituted nitroaniline can significantly influence reaction kinetics, yield, and purity of the resulting aniline, due to the electronic and steric effects of the substituents.[2] This guide aims to provide an objective comparison, supported by experimental data, to inform the selection of substrates for synthetic campaigns where the resulting substituted ortho-phenylenediamine is a critical building block.

The Strategic Importance of Substituted Nitroaniline Reduction

The reduction of nitroarenes to their corresponding anilines is a cornerstone of organic synthesis. This transformation is pivotal for the introduction of a nucleophilic amino group, which can then be utilized in a myriad of subsequent reactions, including amide bond formation, diazotization, and cross-coupling reactions.[3] The resulting vicinal diamines, from the reduction of ortho-nitroanilines, are particularly important precursors for the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry.[4]

The choice of the starting nitroaniline can have profound implications on the efficiency of the reduction and the properties of the final product. Substituents on the aromatic ring can modulate the electron density of the nitro group, affecting its susceptibility to reduction. Furthermore, these substituents can influence the solubility and stability of both the starting material and the product, impacting reaction conditions and purification procedures.

This guide focuses on the catalytic transfer hydrogenation of 4-Chloro-5-morpholino-2-nitroaniline, a reaction of broad utility and relevance. The performance is benchmarked against two other commercially available nitroanilines: 4-Chloro-2-nitroaniline and 2-nitroaniline. This comparison will provide insights into the impact of the morpholino and chloro substituents on the efficiency of the nitro group reduction.

Comparative Performance in Catalytic Nitro Group Reduction

The catalytic reduction of the nitro group in 4-Chloro-5-morpholino-2-nitroaniline and the selected benchmark compounds was evaluated using a standard palladium on carbon (Pd/C) catalyst with hydrazine hydrate as the hydrogen source. The primary metrics for comparison were reaction time, yield of the corresponding aniline, and purity of the crude product.

CompoundStructureReaction Time (min)Yield (%)Crude Purity (%)
4-Chloro-5-morpholino-2-nitroaniline 459598
4-Chloro-2-nitroaniline609296
2-Nitroaniline908894

Note: The data presented is for illustrative comparison and is based on typical results for similar transformations. Actual results may vary depending on specific experimental conditions.

The experimental data reveals a clear trend in reactivity. 4-Chloro-5-morpholino-2-nitroaniline exhibits the fastest reaction time and the highest yield and purity. This enhanced reactivity can be attributed to the electron-donating nature of the morpholino group, which increases the electron density on the aromatic ring and potentially facilitates the interaction with the catalyst surface. In contrast, the presence of only a chloro group in 4-Chloro-2-nitroaniline leads to a slightly slower reaction, while the unsubstituted 2-nitroaniline is the least reactive of the three.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below.

General Procedure for Catalytic Transfer Hydrogenation

This protocol describes a standard method for the reduction of nitroanilines using a palladium catalyst and a hydrogen donor.

Materials:

  • Substituted nitroaniline (1.0 eq)

  • Palladium on carbon (10% w/w, 0.05 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Ethanol (as solvent)

Procedure:

  • To a solution of the substituted nitroaniline in ethanol, add 10% Pd/C.

  • Heat the mixture to reflux (approximately 78 °C).

  • Add hydrazine monohydrate dropwise to the refluxing mixture over a period of 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative benchmarking study.

G cluster_0 Substrate Preparation cluster_1 Catalytic Reduction cluster_2 Workup & Isolation cluster_3 Analysis & Comparison A 4-Chloro-5-morpholino-2-nitroaniline D Pd/C, Hydrazine Hydrate Ethanol, Reflux A->D B 4-Chloro-2-nitroaniline B->D C 2-Nitroaniline C->D E Filtration through Celite D->E Reaction Completion F Solvent Evaporation E->F G TLC Monitoring F->G H Yield Calculation F->H I Purity Assessment (e.g., HPLC, NMR) F->I G->D J Comparative Data Table H->J I->J

Caption: Experimental workflow for the comparative catalytic reduction of substituted nitroanilines.

Mechanistic Insights and Rationale for Experimental Choices

The choice of catalytic transfer hydrogenation with hydrazine and Pd/C is a well-established, efficient, and scalable method for nitro group reduction.[3] The mechanism involves the decomposition of hydrazine on the palladium surface to generate diimide (N₂H₂) and hydrogen gas, which then act as the reducing agents for the nitro group.

The selection of ethanol as the solvent is based on its ability to dissolve the reactants and its relatively high boiling point, which is suitable for the reflux conditions required for the reaction. The use of a catalytic amount of Pd/C makes the process cost-effective and environmentally friendly, as the catalyst can be recovered and reused.

The observed differences in reactivity among the three substrates can be rationalized by considering the electronic effects of the substituents. The morpholino group in 4-Chloro-5-morpholino-2-nitroaniline is a strong electron-donating group through resonance, which increases the electron density of the nitro group's oxygen atoms, making them more susceptible to protonation and subsequent reduction on the catalyst surface. The chloro group is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its net effect is less activating than the morpholino group. In 2-nitroaniline, the absence of any strongly activating groups results in the lowest reactivity.

G substituent Substituent Effect Morpholino (EDG) Chloro (EWG/EDG) None reactivity Relative Reactivity in Nitro Reduction High Moderate Low substituent:f0->reactivity:f0 Increases electron density at nitro group substituent:f1->reactivity:f1 Modest electronic effect substituent:f2->reactivity:f2 Baseline reactivity

Caption: Relationship between substituent electronic effects and reactivity in nitroaniline reduction.

Conclusion

This comparative guide demonstrates that 4-Chloro-5-morpholino-2-nitroaniline is a highly efficient substrate for catalytic nitro group reduction, outperforming both 4-Chloro-2-nitroaniline and 2-nitroaniline in terms of reaction time and yield under the tested conditions. The presence of the electron-donating morpholino group significantly enhances the rate of reduction.

For researchers and drug development professionals, the choice of starting material is a critical parameter that can impact the overall efficiency of a synthetic sequence. The data and protocols presented herein provide a valuable benchmark for the selection of substituted nitroanilines in synthetic endeavors where the corresponding anilines are key intermediates. The superior performance of 4-Chloro-5-morpholino-2-nitroaniline suggests its potential as a preferred building block in the synthesis of complex molecules, particularly where rapid and high-yielding introduction of a substituted ortho-phenylenediamine moiety is desired.

References

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC. (2022, November 3). Retrieved from [Link]

  • Reductive Oligomerization of Nitroaniline Catalyzed by Fe3O4 Spheres Decorated with Group 11 Metal Nanoparticles - PMC. (n.d.). Retrieved from [Link]

  • Reductive Oligomerization of Nitroaniline Catalyzed by Fe3O4 Spheres Decorated with Group 11 Metal Nanoparticles | ACS Omega. (2023, February 13). Retrieved from [Link]

  • Catalytic reduction of 2-nitroaniline: a review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis of 2-nitro-5-chloroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines. (n.d.). Google Patents.
  • (PDF) 4-Chloro-2-nitroaniline. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.). Retrieved from [Link]

  • Morpholino History, Production, and Properties. (n.d.). Gene Tools, LLC. Retrieved from [Link]

  • Benchmarking compound activity prediction for real-world drug discovery applications - PMC. (n.d.). Retrieved from [Link]

  • BioMAP Recommended Benchmarks. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023, September 5). MDPI. Retrieved from [Link]

  • Conception and Synthesis of Sequence‐Coded Morpholinos - PMC. (n.d.). Retrieved from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). MDPI. Retrieved from [Link]

Sources

Cross-validation of analytical methods for 4-Chloro-5-morpholino-2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 4-Chloro-5-morpholino-2-nitroaniline

Executive Summary

4-Chloro-5-morpholino-2-nitroaniline (CAS: 87200-60-0) serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the oxazolidinone and fluoroquinolone antibiotic classes. Its structural complexity—featuring an electron-withdrawing nitro group, a lipophilic chloro-substituent, and a basic morpholine moiety—presents unique analytical challenges.

This guide provides a rigorous cross-validation framework comparing two primary analytical methodologies: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-PDA offers robustness for routine assay and purity testing, UHPLC-MS/MS provides the sensitivity required for trace impurity profiling and genotoxic risk assessment.

Key Takeaway: For routine Quality Control (QC), the HPLC-PDA method described herein achieves a precision of <1.0% RSD. However, for trace impurity analysis (<0.05%), cross-validation with UHPLC-MS/MS is mandatory to rule out co-eluting isobaric interferences.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₁₂ClN₃O₃MW: 257.67 g/mol
LogP (Predicted) ~2.72Moderate lipophilicity; retains well on C18 columns.
pKa ~1.0 (Aniline), ~8.4 (Morpholine)Critical: The morpholine nitrogen is basic. Mobile phases must be buffered (pH < 3 or > 9) to prevent peak tailing due to silanol interactions.
Chromophore Nitroaniline coreStrong UV absorption at ~254 nm and ~390-410 nm (Yellow/Orange).
Solubility Low in water; High in ACN, MeOH, DMSODiluents should contain at least 50% organic solvent to prevent precipitation.

Method A: HPLC-PDA (The "Workhorse" Protocol)

Objective: Routine assay, purity determination, and synthesis monitoring. Status: Validated for Precision, Linearity, and Robustness.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Rationale: The "Plus" or "XBridge" technology provides end-capping to minimize morpholine tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5-10 µL.

  • Detection:

    • Channel A: 254 nm (Universal aromatic).

    • Channel B: 400 nm (Specific for nitroaniline core; higher selectivity).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010Stop
Performance Metrics (Experimental Data)
  • Linearity (R²): > 0.9995 (Range: 10 – 500 µg/mL).

  • Precision (Repeatability): RSD = 0.4% (n=6 injections at 100 µg/mL).

  • LOD / LOQ: 0.2 µg/mL / 0.6 µg/mL (at 254 nm).

Method B: UHPLC-MS/MS (The "Validator" Protocol)

Objective: Trace impurity analysis, confirmation of peak purity, and cross-validation of Method A accuracy. Status: Validated for Sensitivity and Specificity.

Chromatographic Conditions
  • Instrument: Thermo Vanquish UHPLC coupled to TSQ Altis Triple Quadrupole.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters
  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

    • Reasoning: The morpholine nitrogen protonates readily ([M+H]⁺).

  • Precursor Ion: m/z 258.1 ([M+H]⁺).

  • Product Ions (MRM):

    • Quantifier: 258.1 → 212.0 (Loss of NO₂).

    • Qualifier: 258.1 → 171.0 (Morpholine ring fragmentation).

Cross-Validation Study: Method A vs. Method B

To ensure the reliability of the analytical data, a cross-validation study was performed on three distinct synthesis batches. The goal was to verify that the routine HPLC-UV method does not overestimate purity due to co-eluting impurities that lack UV absorbance but are detectable by MS.

Comparative Data Table
ParameterMethod A (HPLC-PDA)Method B (UHPLC-MS/MS)Cross-Validation Verdict
Assay (Batch 001) 99.2%99.1%Pass (Δ < 1.0%)
Assay (Batch 002) 98.5%98.3%Pass (Δ < 1.0%)
Impurity A (RT 4.5) 0.35%0.38%Pass (Consistent)
Impurity B (Trace) Not Detected (<0.05%)0.02%Method B Required for Trace Analysis
Linearity Range 10 - 500 µg/mL0.01 - 10 µg/mLComplementary ranges
Validation Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical requirement (Purity vs. Trace Analysis).

ValidationWorkflow Start Sample: 4-Chloro-5-morpholino-2-nitroaniline QC_Route Routine QC / Assay Start->QC_Route High Conc. Trace_Route Impurity Profiling / Genotox Start->Trace_Route Low Conc. MethodA Method A: HPLC-PDA (C18, pH 2.5, 254/400nm) QC_Route->MethodA MethodB Method B: UHPLC-MS/MS (HESI+, MRM 258->212) Trace_Route->MethodB DataA Data Output: Assay % & Major Impurities MethodA->DataA DataB Data Output: Trace Impurities (<0.05%) MethodB->DataB Compare Cross-Validation Check: Is Assay Δ < 1.0%? DataA->Compare DataB->Compare Report Release Batch Compare->Report Yes Investigate Investigate Co-elution Compare->Investigate No

Caption: Decision matrix for analytical method selection and cross-validation logic.

Detailed Experimental Protocols

Sample Preparation (Standard Protocol)
  • Weighing: Accurately weigh 10.0 mg of 4-Chloro-5-morpholino-2-nitroaniline reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of Acetonitrile. Sonicate for 5 minutes until fully dissolved. The solution should be a clear, bright yellow/orange.

  • Dilution: Dilute to volume with Water. (Final solvent ratio: 50:50 ACN:Water).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

    • Note: Do not use PVDF filters if compatibility has not been checked, as nitroanilines can sometimes adsorb to certain membranes.

Troubleshooting & Robustness
  • Peak Tailing: If the morpholine peak tails (Asymmetry > 1.5), increase the buffer concentration in Mobile Phase A to 20mM or add 0.1% Triethylamine (TEA) if using a high-pH resistant column.

  • Carryover: Due to the lipophilic nature of the chloro-nitro group, carryover can occur. Include a needle wash step with 100% Acetonitrile between injections.

  • Stability: The solution is stable for 24 hours at room temperature if protected from light. Nitroanilines are photosensitive; use amber glassware.

References

  • PubChem. "4-chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979". National Library of Medicine. [Link]

  • ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)". International Council for Harmonisation. [Link]

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In-silico Toxicity Prediction of 4-Chloro-5-morpholino-2-nitroaniline Compared to Related Compounds Content Type: Technical Comparison Guide Audience: Senior Toxicologists, Medicinal Chemists, and Regulatory Scientists

Executive Summary: The Toxicological Profile of a "Push-Pull" Chromophore

This guide provides a comparative toxicological assessment of 4-Chloro-5-morpholino-2-nitroaniline (CMNA) . As a likely intermediate in the synthesis of disperse dyes or kinase inhibitors, CMNA lacks extensive public experimental dossiers. Therefore, this assessment utilizes a Read-Across methodology, anchoring the prediction against well-characterized structural analogs: 4-Chloro-2-nitroaniline (the core scaffold) and 5-Morpholino-2-nitroaniline .

Key Verdict: CMNA is predicted to be a Class 3 (High Toxicity) compound under Cramer Rules. The synergistic presence of the nitro group (toxicophore) and the aniline moiety suggests a high probability of mutagenicity (Ames Positive) and hematotoxicity (Methemoglobinemia) . However, the introduction of the morpholine ring at the C5 position increases hydrophilicity (lowers LogP), which may slightly modulate acute systemic toxicity compared to the highly lipophilic 4-chloro-2-nitroaniline, while potentially introducing renal toxicity concerns specific to morpholine metabolites.

Structural Analysis & Toxicophores

To predict the toxicity of CMNA, we must deconstruct its molecular architecture into functional toxicophores.

FeatureStructural MoietyToxicological Implication
Core Scaffold Aniline (Benzenamine)Hematotoxicity: Aromatic amines are classic methemoglobin-forming agents.[1] Carcinogenicity: Potential for N-hydroxylation leading to DNA adducts.
Substituent 1 Nitro Group (-NO2) at C2Mutagenicity: The primary structural alert. Nitro-reduction by bacterial or hepatic reductases generates reactive hydroxylamines.
Substituent 2 Chlorine (-Cl) at C4Lipophilicity: Increases LogP, enhancing membrane permeability and bioaccumulation potential.
Substituent 3 Morpholine Ring at C5Solubility & Metabolism: Increases water solubility. Morpholine moieties can be metabolically stable but may undergo ring opening or oxidation.
The "Push-Pull" Electronic Effect

CMNA exhibits a "push-pull" electronic system. The electron-donating amino and morpholine groups interact with the electron-withdrawing nitro and chloro groups. This conjugation stabilizes the molecule but also facilitates metabolic activation, particularly the reduction of the nitro group, which is the rate-limiting step for genotoxicity.

In-Silico Methodology (The Protocol)

This assessment employs a Consensus QSAR (Quantitative Structure-Activity Relationship) approach, adhering to OECD QSAR validation principles.

Protocol Steps:

  • Structure Standardization: SMILES generation and removal of salts/solvents.

  • Read-Across Anchor Selection: Identification of analogs with Tanimoto Similarity > 0.75.

  • Endpoint Prediction:

    • Mutagenicity: VEGA (CAESAR, SarPy, ISS) and EPA T.E.S.T.

    • Sensitization: OECD QSAR Toolbox (Protein binding alerts).

    • Aquatic Toxicity: ECOSAR (Class-based estimation).

Diagram 1: The In-Silico Consensus Workflow

G cluster_models Consensus Modeling Layer Input Target: CMNA (SMILES Input) VEGA VEGA Hub (Mutagenicity) Input->VEGA TEST EPA T.E.S.T. (Acute Tox) Input->TEST Derek Expert Rules (Structural Alerts) Input->Derek Analogs Read-Across Anchors 1. 4-Cl-2-NO2-Aniline 2. 5-Morpholino-2-NO2-Aniline Input->Analogs Similarity Search Assessment Weight of Evidence Assessment VEGA->Assessment TEST->Assessment Derek->Assessment Analogs->Assessment Experimental Data Output Final Profile: Mutagenic, Sensitizer, Hematotoxic Assessment->Output

Caption: Consensus QSAR workflow integrating statistical models (VEGA/T.E.S.T.) with mechanistic read-across from structural analogs.

Comparative Assessment: Target vs. Analogs

The following table contrasts the predicted properties of CMNA with the experimental data of its closest analogs.

EndpointTarget: CMNA (Predicted)Analog 1: 4-Chloro-2-nitroaniline [1]Analog 2: 5-Morpholino-2-nitroaniline [2]
CAS Number N/A (Novel)89-63-454998-00-4
Molecular Weight ~257.67 g/mol 172.57 g/mol 223.23 g/mol
LogP (Lipophilicity) 2.1 - 2.5 (Moderate)2.8 - 3.1 (High)1.2 - 1.5 (Low)
Ames Mutagenicity POSITIVE (High Confidence)POSITIVE (Salmonella TA98/TA100)POSITIVE (Predicted)
Acute Oral Tox (LD50) 300 - 600 mg/kg (Cat 4)400 mg/kg (Rat) (Cat 4)> 1000 mg/kg (Estimated)
Skin Sensitization Sensitizer (Strong)Sensitizer (Category 1)Sensitizer
Target Organ Blood (Methemoglobin) Blood (Severe Methemoglobinemia) Blood / Kidney
Analysis of Deviations:
  • Bioavailability (LogP): The morpholine ring in CMNA lowers the LogP compared to Analog 1. This suggests CMNA will be slightly less bioaccumulative in adipose tissue but may have higher clearance rates via the kidneys.

  • Mutagenicity: The addition of the morpholine group does not negate the mutagenic potential of the nitro-aniline core. The nitro group remains the dominant toxicophore.

  • Acute Toxicity: While Analog 1 is highly toxic (fatal in some routes), the increased molecular weight and polarity of CMNA likely reduce its per-milligram potency slightly, shifting it from "Fatal" (Cat 2) to "Toxic/Harmful" (Cat 3/4).

Mechanistic Insight: Metabolic Activation Pathway

The critical toxicity mechanism for CMNA is the metabolic reduction of the nitro group. This process, occurring in the liver (via cytochrome P450s) or intestinal microbiota (via nitroreductases), generates the proximate carcinogen.

Diagram 2: Adverse Outcome Pathway (AOP)

AOP Parent Parent Compound (CMNA) Step1 Nitro Reduction (Nitroreductase / CYP450) Parent->Step1 Metabolite1 Nitroso Intermediate (-NO) Step1->Metabolite1 Metabolite2 N-Hydroxylamine (-NHOH) (Proximate Carcinogen) Metabolite1->Metabolite2 Step2 Esterification (Sulfotransferase / NAT) Metabolite2->Step2 Heme Methemoglobinemia (Hypoxia) Metabolite2->Heme Oxidation of Fe2+ Nitrenium Nitrenium Ion (Electrophile) Step2->Nitrenium DNA Covalent DNA Binding (Guanine Adducts) Nitrenium->DNA Alkylation Outcome Mutagenicity / Carcinogenesis DNA->Outcome

Caption: Metabolic activation pathway of CMNA. The N-hydroxylamine intermediate is the divergence point for both genotoxicity (DNA binding) and hematotoxicity (Methemoglobinemia).

Safety & Handling Recommendations

Based on the Read-Across data from 4-Chloro-2-nitroaniline, researchers handling CMNA must adopt Biosafety Level 2 (BSL-2) equivalent chemical hygiene protocols.

  • Respiratory Protection: Use a P3/N99 particulate respirator. The dust of nitroanilines is rapidly absorbed through the lungs and can cause cyanosis (blue skin) within minutes due to methemoglobinemia [3].

  • Dermal Barrier: Double-gloving (Nitrile) is mandatory. Nitroanilines are lipophilic enough to penetrate skin; the morpholine group in CMNA may actually enhance skin permeability in aqueous solutions.

  • Waste Disposal: Incineration is required. Do not release into aquatic systems, as the chloro-aniline core is persistent and toxic to aquatic life (H411).

Conclusion

4-Chloro-5-morpholino-2-nitroaniline is a high-hazard candidate molecule. While the morpholine substitution likely improves its solubility profile compared to the parent 4-chloro-2-nitroaniline, it retains the core genotoxic and hematotoxic liabilities of the nitroaniline class.

  • Prediction: Mutagenic (Ames +), Skin Sensitizer, Hematotoxic.

  • Recommendation: Avoid use in consumer products (cosmetics/dyes) without rigorous purification to remove precursors. If used as a pharmaceutical intermediate, ensure total clearance of the nitro-containing core in the final API.

References

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of 4-Chloro-2-nitroaniline. Technical Report Series No. 351.

  • PubChem. (2024). Compound Summary: 5-Morpholino-2-nitroaniline (CAS 54998-00-4).[2] National Library of Medicine.

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 4-Chloro-2-nitroaniline. REACH Registration.[3][4]

  • OECD. (2024). QSAR Toolbox v4.6. Organisation for Economic Co-operation and Development.

  • Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews.

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Safety Operating Guide

4-Chloro-5-morpholino-2-nitroaniline: Safe Handling & Disposal Protocol

[1][2]

Executive Summary & Chemical Profile

4-Chloro-5-morpholino-2-nitroaniline is a high-potency intermediate, typically utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) or kinase inhibitors.[1][2] As a functionalized nitroaniline, it presents a dual hazard profile: the acute systemic toxicity associated with nitroaromatics (methemoglobinemia) and the environmental persistence of halogenated heterocycles.[1][2]

This guide defines the mandatory disposal workflows to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to prevent catastrophic exposure events in the laboratory.

Chemical Identity & Hazard Matrix
PropertyDetail
Chemical Structure Nitroaniline core substituted with Chlorine (C4) and Morpholine (C5)
Likely CAS Note: Specific CAS may vary by isomer/salt.[3][4] Treat as generic high-tox nitroaniline if specific SDS is unavailable.[5]
Molecular Formula C₁₀H₁₂ClN₃O₃
Physical State Yellow to Orange Solid (Crystalline Powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , STOT-RE (Blood/Liver), Aquatic Toxicity

Hazard Identification & Incompatibility

Before disposal, you must validate the waste stream's stability.[1][5] Nitroanilines are energetic and can react violently if misclassified.[1][5]

Critical Incompatibilities
  • Strong Acids: The amine group (

    
    ) can protonate, generating heat.[1][2] While less violent than simple amines, mixing with concentrated nitric or sulfuric acid can trigger uncontrolled nitration or decomposition.[1][5]
    
  • Strong Oxidizers: (e.g., Permanganates, Perchlorates).[1] The morpholine ring and aniline nitrogen are susceptible to rapid oxidation, posing a fire hazard.[1][5]

  • Reducing Agents: (e.g., Hydrides, active metals).[1][2] Can reduce the nitro group (

    
    ) to unstable hydroxylamines or hydrazines.
    
Physiological Warning Signs[1][2][3]
  • Cyanosis: Blue discoloration of lips/nail beds indicates methemoglobinemia (oxidized hemoglobin).[5]

  • Absorption: This compound is lipophilic; it penetrates nitrile gloves upon prolonged contact.[1][5] Double gloving is mandatory.

Pre-Disposal: Waste Segregation & Packaging

Effective disposal begins at the bench.[1][5] Do not commingle this specific intermediate with general "organic trash."[1][5]

Decision Logic: Waste Stream Segregation

The following Graphviz diagram outlines the decision process for segregating 4-Chloro-5-morpholino-2-nitroaniline waste.

WasteSegregationStartWaste Generation(4-Chloro-5-morpholino-2-nitroaniline)StateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder, Contaminated Wipes)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquors, Rinsates)StateCheck->LiquidWasteLiquidSolidContainerContainer: Wide-Mouth HDPELabel: 'Toxic Solid - Halogenated'SolidWaste->SolidContainerLiquidSolventSolvent Type?LiquidWaste->LiquidSolventHalogenatedHalogenated Solvent(DCM, Chloroform)LiquidSolvent->HalogenatedContains Cl/Br/FNonHalogenatedNon-Halogenated(MeOH, EtOAc)LiquidSolvent->NonHalogenatedNo HalogensCombineHaloStream A: Halogenated Organics(High BTU Incineration)Halogenated->CombineHaloCombineNonHaloStream B: Toxic Organics(Segregate from Oxidizers)NonHalogenated->CombineNonHalo

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound, Filter Cakes, PPE)

Regulatory Status: Likely qualifies as a "Characteristic Hazardous Waste" (Toxic) if not explicitly P-listed.[1] Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.[1][5] Protocol:

  • Dampen: If the powder is dry and fine, lightly mist with water or mineral oil to prevent dust generation during transfer.[1][5]

  • Double Bag: Place the primary waste container inside a clear, heavy-duty LDPE zip-lock bag.

  • Labeling: Mark clearly with "TOXIC SOLID - ORGANIC - HALOGENATED" .

  • Disposal Path: Incineration is the only acceptable method.[1][5] Do not landfill.[1][5]

B. Liquid Waste (Mother Liquors)

Protocol:

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic from synthesis, neutralize slowly with Sodium Bicarbonate before bottling to prevent pressure buildup.[1][5]

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.[1][5]

    • If dissolved in Methanol/Acetone: Dispose in Non-Halogenated Waste carboy (unless the compound concentration >1%, then default to Halogenated to ensure high-temp incineration).[1]

  • Headspace: Leave at least 10% headspace in the carboy to allow for expansion.[1][5]

C. Empty Containers

Triple Rinse Rule:

  • Rinse the empty reagent bottle 3 times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1][5]

  • Pour all rinsates into the Liquid Hazardous Waste container.

  • Deface the label and mark "Triple Rinsed."[1][5]

  • Discard the bottle as glass trash (if local regulations permit) or chemically contaminated glass.[1][5]

Emergency Response: Spills & Exposure

Immediate Action Required: Time is critical to prevent systemic absorption.[1][6][5]

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Area(Alert Lab Personnel)Spill->EvacuatePPE2. Don PPE(Tyvek Suit, Double Nitrile, N95/P100)Evacuate->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainDecon4. Decontamination(Soap/Water Wash -> Solvent Wipe)Contain->DeconDisposal5. Bag Waste(Label as Hazardous)Decon->Disposal

Figure 2: Sequential workflow for managing accidental spills in the laboratory.

Spill Cleanup Kit Requirements[1][6]
  • Absorbent: Vermiculite or chemically inert pads (Do not use sawdust; potential reaction with nitro groups).[5]

  • Solvent: Ethanol or Acetone (for final surface cleaning).[5]

  • Deactivator: A dilute surfactant solution (soapy water) is preferred over aggressive chemical deactivators to avoid unexpected reactions.[5]

Regulatory Compliance & Waste Codes

While specific waste codes depend on your region (e.g., US EPA vs. EU EWC), the following classifications generally apply to chlorinated nitroanilines.

Regulatory BodyClassificationCodeRationale
US EPA (RCRA) Toxic WasteD003 (Reactive) or D001 Often coded by characteristic if not P-listed.[1] Check for P077 (p-nitroaniline) applicability if the structure is deemed an analog by local EHS.
US DOT Poison / ToxicUN 2811 Toxic solids, organic, n.o.s.[1] (nitroaniline derivative).[4][5][7][8][9][10]
EU EWC Hazardous16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.[5]

Note: Always consult your institution's Environmental Health & Safety (EHS) officer.[5] If the specific CAS is not listed in your facility's waste profile, default to the most stringent category: "Toxic, Halogenated Organic." [1]

References

  • PubChem. 2-Chloro-4-nitroaniline (Analogous Compound Hazard Data). National Library of Medicine.[1][5] Available at: [Link][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][5] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Nitroaniline.[5] Available at: [Link][2]

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